Technical Documentation Center

5-Bromo-2-hydroxy-3-nitrobenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-2-hydroxy-3-nitrobenzoic acid
  • CAS: 10169-50-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-hydroxy-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of the physicochemical properties of 5-Bromo-2-hydroxy-3-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Bromo-2-hydroxy-3-nitrobenzoic acid, a substituted aromatic carboxylic acid of interest in various fields of chemical research and development. This document delves into its structural characteristics, predicted and available experimental properties, and detailed protocols for the determination of key physicochemical parameters.

Introduction: Understanding the Molecular Landscape

5-Bromo-2-hydroxy-3-nitrobenzoic acid, also known as 5-Bromo-3-nitrosalicylic acid, belongs to a class of multifunctional aromatic compounds. Its structure incorporates a carboxylic acid, a hydroxyl group, a bromine atom, and a nitro group, all attached to a benzene ring. This unique combination of functional groups imparts specific electronic and steric properties that influence its reactivity, acidity, lipophilicity, and potential biological activity. A thorough understanding of these physicochemical properties is paramount for its effective utilization in organic synthesis, medicinal chemistry, and materials science. For instance, derivatives of hydroxybenzoic acid have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1]

Chemical Identity and Molecular Structure

A clear identification of a chemical entity is the foundation of any scientific investigation. The following table summarizes the key identifiers for 5-Bromo-2-hydroxy-3-nitrobenzoic acid.

IdentifierValueSource
IUPAC Name 5-Bromo-2-hydroxy-3-nitrobenzoic acidN/A
Synonym 5-Bromo-3-nitrosalicylic acid[2]
CAS Number 10169-50-3[2]
Molecular Formula C₇H₄BrNO₅[3]
Molecular Weight 262.01 g/mol [3]
Canonical SMILES C1=C(C(=C(C=C1Br)C(=O)O)O)[O-]N/A
InChI InChI=1S/C7H4BrNO5/c8-4-1-5(9(13)14)6(10)3-2-4/h2-3,10H,(H,11,12)N/A

The molecular structure, depicted below, reveals the ortho positioning of the hydroxyl and carboxylic acid groups, a characteristic of salicylic acid derivatives. The bromine atom is situated para to the hydroxyl group, while the nitro group is in the meta position.

Caption: 2D structure of 5-Bromo-2-hydroxy-3-nitrobenzoic acid.

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a molecule are critical determinants of its behavior in various systems. The following table summarizes the available predicted and experimental data for 5-Bromo-2-hydroxy-3-nitrobenzoic acid. It is important to note that while predicted values provide useful estimates, experimental verification is crucial for accurate application.

PropertyPredicted ValueExperimental ValueSource
Melting Point -Not Available
Boiling Point 346.6 ± 42.0 °CNot Available[2]
Density 2.040 ± 0.06 g/cm³Not Available[2]
pKa 1.62 ± 0.20Not Available[2]
logP -Not Available
Solubility -Not Available

Note: The absence of experimental data highlights a significant knowledge gap for this compound. The provided predicted values should be used with caution and serve as a basis for experimental design. The melting point of the related compound, 5-bromosalicylic acid, is reported to be in the range of 159-162 °C.[4] The introduction of a nitro group is expected to significantly influence the melting point.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Due to the substitution pattern, two aromatic protons will be present in different chemical environments, likely appearing as doublets. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and bromo groups and the electron-donating effect of the hydroxyl group. The acidic protons of the carboxylic acid and hydroxyl groups will likely appear as broad singlets at a downfield chemical shift, and their positions may be concentration and solvent-dependent. For comparison, the aromatic protons of 5-bromosalicylic acid in DMSO-d6 appear at approximately 7.88 ppm, 7.65 ppm, and 6.96 ppm.[5]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. For 5-Bromo-2-hydroxy-3-nitrobenzoic acid, seven distinct carbon signals are expected: six for the aromatic ring and one for the carboxyl group. The chemical shifts of the aromatic carbons will be influenced by the attached functional groups. The carboxyl carbon is expected to appear significantly downfield.[6]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational frequencies include:

  • O-H stretch (hydroxyl and carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong absorption band around 1700-1680 cm⁻¹.

  • C=C stretch (aromatic ring): Multiple bands in the 1600-1450 cm⁻¹ region.

  • N-O stretch (nitro group): Two strong bands, typically around 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).

  • C-Br stretch: A band in the lower frequency region, typically below 800 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is expected to show absorption maxima characteristic of a substituted benzene ring with chromophoric groups. The presence of the nitro and hydroxyl groups, along with the bromine atom, will influence the position and intensity of the absorption bands. Conjugation within the molecule will lead to absorptions in the UV region.[7]

Solubility Profile

The solubility of 5-Bromo-2-hydroxy-3-nitrobenzoic acid in various solvents is a critical parameter for its handling, purification, and application in reactions. While no specific experimental solubility data has been found, a qualitative assessment can be made based on its structure. The presence of the polar carboxylic acid and hydroxyl groups suggests some solubility in polar protic solvents like water, methanol, and ethanol. However, the bulky, nonpolar bromine atom and the overall aromatic structure may limit its aqueous solubility. It is expected to be more soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The solubility of related nitrobenzoic acids is known to be low in water but increases in alcohols like methanol and ethanol.[8]

Safety and Handling

Due to the lack of a specific Safety Data Sheet (SDS) for 5-Bromo-2-hydroxy-3-nitrobenzoic acid, a cautious approach to handling is imperative. Based on the GHS hazard statements provided by a supplier and information for structurally related compounds, the following precautions should be taken[2][3][9]:

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H317: May cause an allergic skin reaction.[2]

    • H318: Causes serious eye damage.[2]

    • H410: Very toxic to aquatic life with long-lasting effects.[2]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.

    • Do not ingest. If swallowed, seek immediate medical attention.

    • Avoid release to the environment.

Experimental Protocols for Physicochemical Characterization

To address the existing data gaps, this section provides detailed, field-proven methodologies for the experimental determination of pKa and logP. These protocols are designed to be self-validating and are grounded in established analytical principles.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate method for determining the pKa of weak acids.[10] It involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[11]

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Analyte Solution: Accurately weigh approximately 10-20 mg of 5-Bromo-2-hydroxy-3-nitrobenzoic acid and dissolve it in a suitable co-solvent mixture (e.g., 50:50 ethanol:water) to a final volume of 50 mL in a volumetric flask. The use of a co-solvent is necessary due to the expected low aqueous solubility.

    • Titrant: Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH) in deionized water.

    • Calibration Buffers: Use standard pH buffers (e.g., pH 4.00, 7.00, and 10.00) for pH meter calibration.

  • Instrumentation and Calibration:

    • Calibrate a pH meter equipped with a glass electrode according to the manufacturer's instructions using the standard buffers.

  • Titration Procedure:

    • Transfer the analyte solution to a beaker and place it on a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin stirring the solution at a constant rate.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

    • Continue the titration until the pH has risen significantly past the expected equivalence point (a sharp increase in pH).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • To accurately determine the equivalence point, plot the first derivative of the titration curve (ΔpH/ΔV vs. average volume). The peak of this plot corresponds to the equivalence point.

    • The half-equivalence point is half the volume of NaOH required to reach the equivalence point.

    • Determine the pH at the half-equivalence point from the original titration curve. This pH value is the apparent pKa of 5-Bromo-2-hydroxy-3-nitrobenzoic acid in the chosen co-solvent system.

Determination of the Partition Coefficient (logP) by the Shake-Flask Method

Rationale: The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP), a measure of a compound's lipophilicity.[12] It involves partitioning the compound between two immiscible phases, typically n-octanol and water, and then measuring the concentration of the compound in each phase at equilibrium.

Caption: Workflow for logP determination by the shake-flask method.

Step-by-Step Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the layers to separate. Use the appropriate phase for each step.

  • Partitioning:

    • Accurately prepare a stock solution of 5-Bromo-2-hydroxy-3-nitrobenzoic acid in the pre-saturated n-octanol.

    • In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water. The volume ratio can be adjusted based on the expected logP.

    • Shake the funnel vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

    • Allow the funnel to stand undisturbed until the two phases have completely separated.

  • Sampling and Analysis:

    • Carefully separate the two phases.

    • Take an aliquot from each phase for concentration analysis. It may be necessary to centrifuge the samples to ensure complete phase separation.

    • Determine the concentration of 5-Bromo-2-hydroxy-3-nitrobenzoic acid in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve should be prepared for the analyte in each phase.

  • Calculation of logP:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase: P = [Analyte]octanol / [Analyte]water

    • The logP is the base-10 logarithm of the partition coefficient: logP = log10(P)

Potential Applications and Research Directions

While specific applications for 5-Bromo-2-hydroxy-3-nitrobenzoic acid are not extensively documented, its structural motifs suggest potential utility in several areas:

  • Organic Synthesis: As a substituted benzoic acid, it can serve as a versatile intermediate in the synthesis of more complex molecules. The functional groups can be modified through various reactions; for example, the nitro group can be reduced to an amine, and the carboxylic acid can be converted to esters or amides.

  • Medicinal Chemistry: Substituted salicylic acids are known for their anti-inflammatory properties. The unique substitution pattern of this molecule could be explored for the development of novel therapeutic agents. Benzofuran derivatives, which can be synthesized from related starting materials, have shown promise as inhibitors of cholinesterases, relevant to Alzheimer's disease research.[13]

  • Materials Science: The aromatic structure and functional groups could be utilized in the design of new polymers or functional materials with specific electronic or optical properties.

Further research is warranted to experimentally determine the full physicochemical profile of 5-Bromo-2-hydroxy-3-nitrobenzoic acid and to explore its potential in the aforementioned fields.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of 5-Bromo-2-hydroxy-3-nitrobenzoic acid and provided a framework for its experimental characterization. While there is a notable lack of experimental data in the current literature, the provided protocols offer a clear path for researchers to obtain this crucial information. A comprehensive understanding of its properties will undoubtedly facilitate its application in advancing various scientific disciplines.

References

  • 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents - MDPI. (URL: [Link])

  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids - BYJU'S. (URL: [Link])

  • 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid | C7H4BrNO5 | CID 3383097 - PubChem. (URL: [Link])

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (URL: [Link])

  • UV-Vis spectra for the reduction of 3,5-dinitrosalicylic acid without... - ResearchGate. (URL: [Link])

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (URL: [Link])

  • LogP / LogD shake-flask method - Protocols.io. (URL: [Link])

  • (PDF) LogP / LogD shake-flask method v1 - ResearchGate. (URL: [Link])

  • 2-Amino-5-bromo-3-nitrobenzoic acid | C7H5BrN2O4 | CID 18431478 - PubChem. (URL: [Link])

  • Determining Salicylic Acid Concentration by UV Visible Spectroscopy - YouTube. (URL: [Link])

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (URL: [Link])

  • Infrared spectra of 5-nitrosalicylic acid ethyl ester (2) adsorbed on... - ResearchGate. (URL: [Link])

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (URL: [Link])

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. - SciSpace. (URL: [Link])

  • UV-Vis Spectrum of Bromoacetic acid - SIELC Technologies. (URL: [Link])

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (URL: [Link])

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. (URL: [Link])

  • 2.3: UV-Visible Spectroscopy of Organic Compounds - Chemistry LibreTexts. (URL: [Link])

  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google P
  • (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis - ResearchGate. (URL: [Link])

  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives - ResearchGate. (URL: [Link])

  • Determination of Partitioning Coefficient by UPLC-MS/MS : Waters. (URL: [Link])

  • Development of Methods for the Determination of pKa Values - PMC - NIH. (URL: [Link])

  • The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry. (URL: [Link])

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - MDPI. (URL: [Link])

  • 1H and 13C NMR Assignments for Acetylsalicylic Acid (Aspirin) Russell S. Davis and Peter F. Flynn - Utah Chemistry. (URL: [Link])

  • FT-IR spectra of salicylic acid (a) control and (b) treated. - ResearchGate. (URL: [Link])

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives - SciSpace. (URL: [Link])

  • A Combined Experimental and DFT Mechanistic Study for the Unexpected Nitrosolysis of N-hydroxymethyldialkylamines in Fuming Nitric Acid - Supporting Information. (URL: [Link])

Sources

Exploratory

A Spectroscopic Investigation of 5-Bromo-2-hydroxy-3-nitrobenzoic Acid: A Theoretical and Practical Guide

Abstract This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 5-Bromo-2-hydroxy-3-nitrobenzoic acid (CAS No: 10169-50-3). Due to the limited availability of published ex...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 5-Bromo-2-hydroxy-3-nitrobenzoic acid (CAS No: 10169-50-3). Due to the limited availability of published experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral data. Furthermore, it outlines the robust experimental protocols required to acquire high-fidelity data for this and structurally related compounds. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of the structural elucidation of substituted aromatic compounds.

Introduction to 5-Bromo-2-hydroxy-3-nitrobenzoic Acid

5-Bromo-2-hydroxy-3-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid, a hydroxyl group, a bromine atom, and a nitro group on a benzene ring, presents a unique electronic environment that is reflected in its spectroscopic signature. Understanding these signatures is paramount for confirming its identity, assessing its purity, and predicting its reactivity in various chemical transformations.

The strategic placement of electron-withdrawing groups (nitro and bromine) and an electron-donating group (hydroxyl) on the benzene ring creates a distinct pattern of electron density, which is key to interpreting the NMR spectra. The presence of multiple functional groups also gives rise to a rich and informative infrared spectrum. Finally, its mass and substitution pattern will dictate a predictable fragmentation in mass spectrometry.

This guide will now delve into the theoretical and practical aspects of each major spectroscopic technique as it applies to this molecule.

Caption: Molecular structure of 5-Bromo-2-hydroxy-3-nitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 5-Bromo-2-hydroxy-3-nitrobenzoic acid, both ¹H and ¹³C NMR will provide critical information about its carbon-hydrogen framework.

Experimental Protocol for NMR Data Acquisition

Rationale: The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended for this compound due to its ability to dissolve polar aromatic acids and to allow for the observation of exchangeable protons (from the hydroxyl and carboxylic acid groups). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).

Procedure:

  • Accurately weigh approximately 5-10 mg of 5-Bromo-2-hydroxy-3-nitrobenzoic acid.

  • Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Add a small amount of TMS as an internal standard.

  • Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled experiment is standard.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum is expected to show four distinct signals: two for the aromatic protons and two for the acidic protons of the hydroxyl and carboxylic acid groups.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~13.0 - 14.0Broad Singlet1HCarboxylic Acid (-COOH)
~11.0 - 12.0Broad Singlet1HPhenolic Hydroxyl (-OH)
~8.2Doublet (d)1HAromatic H-4
~7.8Doublet (d)1HAromatic H-6

Interpretation:

  • Acidic Protons: The carboxylic acid and phenolic hydroxyl protons are expected to be significantly downfield and broad due to their acidic nature and hydrogen bonding with the DMSO solvent. Their chemical shifts can vary with concentration and temperature.

  • Aromatic Protons: The two aromatic protons, H-4 and H-6, are not chemically equivalent.

    • H-4 is deshielded by the adjacent electron-withdrawing nitro group, leading to a downfield chemical shift.

    • H-6 is also in a deshielded environment but to a lesser extent.

    • These two protons are expected to show a small meta coupling (⁴J), resulting in each signal appearing as a doublet.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum should display seven unique signals, corresponding to each carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~168.0Carboxylic Acid (C=O)
~155.0C-2 (bearing -OH)
~140.0C-3 (bearing -NO₂)
~135.0C-6
~130.0C-4
~125.0C-1 (bearing -COOH)
~115.0C-5 (bearing -Br)

Interpretation:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded and appears furthest downfield.

  • Aromatic Carbons:

    • The carbons directly attached to electronegative atoms (O, N, Br) will have their chemical shifts significantly influenced. C-2 (attached to -OH) and C-3 (attached to -NO₂) are expected to be downfield.

    • The carbon bearing the bromine atom (C-5) will also be influenced, though the effect of bromine on carbon chemical shifts is more complex than simple electronegativity would suggest.

    • The remaining carbons (C-1, C-4, C-6) will have shifts typical for substituted benzene rings, with their precise locations determined by the combined electronic effects of all substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition

Rationale: For a solid sample like 5-Bromo-2-hydroxy-3-nitrobenzoic acid, the Attenuated Total Reflectance (ATR) technique is a modern and convenient method that requires minimal sample preparation.

Procedure:

  • Ensure the ATR crystal is clean by taking a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation

The IR spectrum will be characterized by several key absorption bands.

Wavenumber (cm⁻¹) Vibration Description
3300 - 2500O-H stretch (Carboxylic Acid)Very broad, strong band due to hydrogen bonding.[1]
~3200O-H stretch (Phenol)Broad band, may be obscured by the carboxylic acid O-H.
~1700C=O stretch (Carboxylic Acid)Strong, sharp absorption.
1600, 1475C=C stretch (Aromatic)Medium to strong absorptions.
~1530, ~1350N-O stretch (Nitro group)Two strong, distinct bands for the asymmetric and symmetric stretches.
~1250C-O stretchStrong absorption.
~800-900C-H bend (Aromatic)Out-of-plane bending, indicative of the substitution pattern.

Interpretation: The most prominent feature will be the extremely broad O-H stretching band from the hydrogen-bonded carboxylic acid dimer, which often overlaps with the C-H stretching region.[1] The sharp and intense C=O stretch around 1700 cm⁻¹ is a clear indicator of the carboxylic acid. The two strong absorptions for the nitro group are also highly diagnostic.

IR_Workflow Start Start Background Acquire Background Spectrum (Clean ATR Crystal) Start->Background Sample Place Sample on ATR Crystal Background->Sample Pressure Apply Pressure Sample->Pressure Acquire Acquire IR Spectrum (4000-400 cm-1) Pressure->Acquire Analyze Analyze Spectrum for Functional Groups Acquire->Analyze End End Analyze->End MS_Fragmentation M_H [M-H]⁻ m/z ~260 M_H_CO2 [M-H-CO₂]⁻ m/z ~216 M_H->M_H_CO2 - CO₂ M_H_NO2 [M-H-NO₂]⁻ m/z ~214 M_H->M_H_NO2 - NO₂ M_H_H2O [M-H-H₂O]⁻ m/z ~242 M_H->M_H_H2O - H₂O

Caption: Predicted MS/MS fragmentation of 5-Bromo-2-hydroxy-3-nitrobenzoic acid.

Summary and Conclusion

This guide has provided a detailed theoretical framework for the spectroscopic analysis of 5-Bromo-2-hydroxy-3-nitrobenzoic acid. While experimental data is not currently available in public repositories, the predictions outlined herein are based on well-established principles of chemical spectroscopy. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a powerful and complementary set of tools for the unambiguous identification and characterization of this molecule. The experimental protocols described represent standard, robust methods for obtaining high-quality data. It is the author's hope that this guide will serve as a valuable resource for scientists working with this and similar compounds.

References

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21. Retrieved from [Link]

Sources

Foundational

"crystal structure analysis of 5-Bromo-2-hydroxy-3-nitrobenzoic acid"

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Bromo-2-hydroxy-3-nitrobenzoic Acid Abstract The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its phy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Bromo-2-hydroxy-3-nitrobenzoic Acid

Abstract

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its physicochemical properties, reactivity, and biological activity. For drug development professionals and materials scientists, single-crystal X-ray diffraction (SCXRD) remains the gold standard for elucidating this arrangement.[1][2] This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of 5-Bromo-2-hydroxy-3-nitrobenzoic acid, a polysubstituted aromatic compound with significant potential as a scaffold in medicinal chemistry and a building block in crystal engineering. We will detail the entire workflow, from rational synthesis and meticulous crystallization to the collection and refinement of diffraction data, and culminate in an in-depth analysis of the resultant structural features. The causality behind each experimental choice is explained to provide a framework for adapting these protocols to other novel small molecules.

Introduction: The Significance of Structural Elucidation

5-Bromo-2-hydroxy-3-nitrobenzoic acid combines several key functional groups on a benzene ring: a carboxylic acid, a hydroxyl group, a nitro group, and a bromine atom. This unique combination makes it a compelling target for study. The interplay of these groups governs the molecule's electronic properties, acidity, and, most importantly, its ability to form specific intermolecular interactions. These interactions, including strong hydrogen bonds, weaker C-H···O contacts, and halogen bonds, dictate how the molecules pack in the solid state.[3][4][5] Understanding this supramolecular assembly is critical for:

  • Drug Development: The crystal structure reveals the molecule's shape and electrostatic potential surface, which are crucial for designing ligands that bind to specific protein targets.[6]

  • Polymorphism Control: Different crystal packing arrangements (polymorphs) can lead to vastly different properties, such as solubility and bioavailability. A thorough structural analysis is the first step in identifying and controlling polymorphism.

  • Materials Science: The predictable nature of the intermolecular interactions can be harnessed to design novel materials with specific optical or mechanical properties.

This guide serves as a self-validating system, presenting protocols that are robust and grounded in established crystallographic principles.

Experimental Workflow: From Synthesis to Single Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of diffraction-quality single crystals.

Synthesis of 5-Bromo-2-hydroxy-3-nitrobenzoic Acid

A plausible and efficient synthesis route involves the regioselective nitration of 5-bromosalicylic acid. The starting material, 5-bromosalicylic acid, is commercially available.

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve 1 equivalent of 5-bromosalicylic acid in concentrated sulfuric acid.

  • Nitration: While maintaining the temperature below 10 °C, slowly add a nitrating mixture (a stoichiometric amount of fuming nitric acid in concentrated sulfuric acid) dropwise to the solution with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to stir at low temperature for 2-3 hours. Progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture over crushed ice to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-Bromo-2-hydroxy-3-nitrobenzoic acid. A purity of >95% is recommended for crystallization attempts.[7]

Spectroscopic Verification of Molecular Structure

Before proceeding to crystallization, the identity and purity of the synthesized compound must be confirmed using standard spectroscopic techniques.

Table 1: Predicted Spectroscopic Data for 5-Bromo-2-hydroxy-3-nitrobenzoic Acid

Technique Expected Observations
FT-IR (cm⁻¹) 3200-2500 (broad, O-H stretch of carboxylic acid), ~3100 (aromatic C-H stretch), ~1700 (C=O stretch), ~1530 & ~1350 (asymmetric and symmetric NO₂ stretch), ~1250 (C-O stretch).
¹H NMR (DMSO-d₆) ~13.0 ppm (broad singlet, 1H, -COOH), ~11.0 ppm (broad singlet, 1H, -OH), ~8.2 ppm (doublet, 1H, Ar-H), ~8.0 ppm (doublet, 1H, Ar-H).
¹³C NMR (DMSO-d₆) ~170 ppm (C=O), ~155 ppm (C-OH), ~140 ppm (C-NO₂), ~135-120 ppm (Ar-C), ~115 ppm (C-Br).

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 261/263 (reflecting ⁷⁹Br/⁸¹Br isotopes).[8] |

Crystallization Methodologies

Obtaining single crystals suitable for SCXRD is often the most challenging step.[1] Success relies on methodically exploring various solvents and crystallization conditions to find the narrow metastable zone where single, well-ordered crystals can grow.[9]

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound is prepared in a solvent or solvent mixture in which it is moderately soluble. The container is loosely covered (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[10]

  • Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed to room temperature or below.

Step-by-Step Protocol (Vapor Diffusion):

  • Solvent Screening: Identify a "good" solvent (e.g., ethanol, acetone) where the compound is soluble and an "anti-solvent" (e.g., hexane, water) where it is insoluble. The two solvents must be miscible.

  • Prepare Solution: Dissolve 5-10 mg of the purified compound in a minimal amount of the "good" solvent in a small vial (e.g., 1 mL).

  • Set Up System: Place this vial inside a larger, sealable jar containing 2-3 mL of the anti-solvent.

  • Incubate: Seal the jar and leave it undisturbed in a vibration-free location. Monitor for crystal growth over several days to weeks.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_crystal Crystallization cluster_xrd SCXRD Analysis S1 5-Bromosalicylic Acid S2 Nitration (HNO₃/H₂SO₄) S1->S2 S3 Crude Product S2->S3 S4 Recrystallization S3->S4 S5 Pure Compound (>95%) S4->S5 C1 Spectroscopic Verification (NMR, FT-IR, MS) S5->C1 Cr1 Solvent Screening S5->Cr1 Cr2 Vapor Diffusion / Slow Evaporation Cr1->Cr2 Cr3 Single Crystal Growth Cr2->Cr3 X1 Crystal Selection & Mounting Cr3->X1 X2 Data Collection X1->X2 X3 Structure Solution & Refinement X2->X3 X4 Final Crystal Structure X3->X4

Caption: Experimental workflow from synthesis to final structure determination.

Single-Crystal X-ray Diffraction: The Definitive Analysis

SCXRD provides detailed information about the crystal lattice, including unit cell dimensions, bond lengths, and bond angles.[11]

Data Collection

Protocol:

  • Crystal Selection: Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) that is free of cracks and defects.

  • Mounting: Mount the crystal on a goniometer head using a cryoprotectant oil.

  • Data Collection: Place the mounted crystal on the diffractometer. A stream of cold nitrogen gas (typically 100 K) is used to minimize thermal motion of the atoms and protect the crystal from radiation damage.

  • Unit Cell Determination: An initial set of diffraction images is used to determine the unit cell parameters and Bravais lattice.

  • Full Data Collection: A complete dataset is collected by rotating the crystal through a range of angles, ensuring that all unique reflections are measured.[11] A modern CCD or CMOS detector-based diffractometer can collect a full dataset in 6-24 hours.[11]

Structure Solution and Refinement

The raw diffraction images are processed to yield a set of reflection intensities, which are then used to solve and refine the crystal structure.[12]

Protocol:

  • Data Reduction and Integration: The raw images are processed to integrate the intensity of each diffraction spot and apply corrections for factors like absorption.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms (like Bromine).

  • Structure Refinement: An initial molecular model is built based on the electron density map. This model is then refined against the experimental data using full-matrix least-squares methods.[13][14] This iterative process improves the atomic coordinates, assigns anisotropic displacement parameters (describing atomic vibrations), and locates lighter atoms, including hydrogen atoms. The quality of the final model is assessed by parameters like the R-factor.

Table 2: Representative Crystallographic Data (To Be Determined)

Parameter Value
Empirical formula C₇H₄BrNO₅
Formula weight 262.02
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal system e.g., Monoclinic
Space group e.g., P2₁/c
Unit cell dimensions a = ? Å, α = 90° b = ? Å, β = ?° c = ? Å, γ = 90°
Volume ? ų
Z (molecules/unit cell) ?
Calculated density ? g/cm³
Final R indices [I>2σ(I)] R₁ = ?, wR₂ = ?

| Goodness-of-fit on F² | ? |

Analysis of the Crystal Structure

The refined structure provides a wealth of information about both the individual molecule and its arrangement in the crystal lattice.

Intramolecular Geometry

Analysis begins with the molecule itself. Key features to examine include:

  • Planarity: The benzene ring is expected to be planar. The extent to which the carboxylate and nitro groups are twisted out of this plane due to steric hindrance should be quantified.

  • Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is anticipated between the phenolic hydroxyl group and an oxygen atom of the adjacent carboxylic acid group. This interaction significantly influences the acidity and conformation of the molecule.

Intermolecular Interactions and Supramolecular Assembly

The crystal packing is dictated by a network of non-covalent interactions.

  • Carboxylic Acid Dimerization: The most dominant interaction is expected to be the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two neighboring molecules. This is a classic and highly robust synthon in carboxylic acid crystal structures.[3][4]

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, potentially forming short contacts with the oxygen atoms of the nitro or carboxylate groups of adjacent molecules (Br···O interactions).[5]

  • Other Interactions: Weaker interactions, such as C-H···O hydrogen bonds involving the aromatic protons and the oxygen atoms of the nitro group, also play a crucial role in stabilizing the three-dimensional packing arrangement.[15]

G M1 5-Bromo-2-hydroxy-3-nitrobenzoic acid M1_COOH O=C-O-H M2_COOH H-O-C=O M1_COOH->M2_COOH Inter-H-Bond (Dimer) M1_OH O-H M1_OH->M1_COOH Intra-H-Bond M2 5-Bromo-2-hydroxy-3-nitrobenzoic acid M2_OH H-O

Sources

Exploratory

"reactivity of the functional groups in 5-Bromo-2-hydroxy-3-nitrobenzoic acid"

An In-Depth Technical Guide to the Reactivity of Functional Groups in 5-Bromo-2-hydroxy-3-nitrobenzoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract 5-Bromo-2-hydroxy-3-nitrobenzoic acid i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of Functional Groups in 5-Bromo-2-hydroxy-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-hydroxy-3-nitrobenzoic acid is a polysubstituted aromatic compound featuring a complex interplay of functional groups that dictates its chemical behavior. This guide provides a comprehensive analysis of the reactivity of its four distinct functional moieties: the carboxylic acid, the phenolic hydroxyl, the nitro group, and the halogenated aromatic ring. By examining the electronic effects—both inductive and resonance—of each substituent, we will elucidate the molecule's acidic properties, its susceptibility to various transformations, and the strategic considerations required for its synthetic manipulation. This document serves as a technical resource for researchers leveraging this versatile molecule as a building block in medicinal chemistry and materials science, offering field-proven insights into its synthetic utility.

Molecular Architecture and Electronic Landscape

The reactivity of 5-Bromo-2-hydroxy-3-nitrobenzoic acid is not merely the sum of its parts but rather a consequence of the synergistic and antagonistic electronic interactions between its substituents. Understanding these interactions is paramount to predicting and controlling its chemical transformations.

  • Carboxylic Acid (-COOH): A meta-directing, deactivating group that acts primarily through its strong electron-withdrawing inductive effect (-I) and resonance effect (-M).[1]

  • Hydroxyl (-OH): An ortho, para-directing, activating group that donates electron density through a strong resonance effect (+M) but also exhibits a weaker electron-withdrawing inductive effect (-I).

  • Nitro (-NO₂): A potent meta-directing, deactivating group characterized by powerful -I and -M effects, significantly reducing the electron density of the aromatic ring.[2]

  • Bromo (-Br): An ortho, para-directing, deactivating group that withdraws electron density via its -I effect while weakly donating through its +M effect.

The collective impact of these groups renders the aromatic ring electron-deficient, which profoundly influences the reactivity of each functional group. The hydroxyl group's activating effect is largely overcome by the combined deactivating power of the nitro, bromo, and carboxyl substituents.

G cluster_effects Electronic Effects molecule 5-Bromo-2-hydroxy-3-nitrobenzoic acid -COOH -OH -NO₂ -Br inductive Inductive Effect (-I) (Electron Withdrawing) molecule:c1->inductive -I Strong molecule:c2->inductive -I Weak molecule:c3->inductive -I Strong molecule:c4->inductive -I Moderate resonance_don Resonance Effect (+M) (Electron Donating) molecule:c2->resonance_don +M Strong molecule:c4->resonance_don +M Weak resonance_with Resonance Effect (-M) (Electron Withdrawing) molecule:c1->resonance_with -M Strong molecule:c3->resonance_with -M Strong

Figure 1: Electronic contributions of the functional groups.

Reactivity of the Carboxylic Acid Group

The carboxylic acid is arguably the most reactive functional group for derivatization under non-destructive conditions. Its behavior is significantly modulated by the adjacent electron-withdrawing substituents.

Acidity

The presence of nitro, bromo, and hydroxyl groups substantially increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid (pKa ≈ 4.2). The strong electron-withdrawing nature of these groups stabilizes the carboxylate anion, facilitating proton dissociation. The predicted pKa for 5-Bromo-2-hydroxy-3-nitrobenzoic acid is approximately 1.62, indicating a significant increase in acidity.[3] This heightened acidity is a critical consideration for reaction setup, particularly in base-mediated transformations.

CompoundpKa (approx.)Key Influence
Benzoic Acid4.2Baseline
4-Nitrobenzoic Acid3.4Electron-withdrawing -NO₂ group[4]
5-Bromo-2-hydroxy-3-nitrobenzoic acid 1.62 (Predicted) [3]Cumulative electron-withdrawal from -NO₂, -Br; ortho-OH effect[5]
Esterification

The carboxylic acid can be readily converted to its corresponding ester via Fischer esterification. Despite the steric hindrance from the ortho-hydroxyl group, the reaction proceeds efficiently under acidic catalysis. The use of a large excess of the alcohol and a strong acid catalyst (e.g., H₂SO₄) is recommended to drive the equilibrium towards the product.[6]

Experimental Protocol: Methyl Ester Synthesis

  • Setup: Suspend 5-Bromo-2-hydroxy-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol (20 mL per gram of acid).

  • Catalysis: Carefully add concentrated sulfuric acid (0.1 eq) to the cooled suspension.

  • Reaction: Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.[6][7]

  • Work-up: Cool the reaction mixture and pour it into ice-water (50 mL).

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. The product, methyl 5-bromo-2-hydroxy-3-nitrobenzoate, can be further purified by recrystallization from methanol/water.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for modification, though its reactivity is influenced by both its inherent acidity and steric factors.

Acidity

The electron-withdrawing nitro group positioned ortho to the hydroxyl group significantly increases its acidity relative to phenol (pKa ≈ 10). This is due to the stabilization of the resulting phenoxide ion through resonance and inductive effects. This enhanced acidity allows for facile deprotonation with moderately strong bases like potassium carbonate.

Etherification (Williamson Synthesis)

The formation of an ether linkage is a common and valuable transformation. The reaction proceeds via the generation of the phenoxide ion, followed by nucleophilic attack on an alkyl halide. To avoid competing reactions at the carboxylic acid site, it is often strategic to first protect the carboxyl group as an ester.[7]

Experimental Protocol: O-Alkylation (on the methyl ester)

  • Setup: Dissolve methyl 5-bromo-2-hydroxy-3-nitrobenzoate (1.0 eq) in a polar aprotic solvent such as acetone or DMF.

  • Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution.

  • Alkylation: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide; 1.2 eq) and heat the mixture to reflux for 6-8 hours.[7]

  • Work-up: After cooling, filter off the inorganic salts and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Reactivity of the Nitro Group

The nitro group's primary role in synthetic transformations is its reduction to an amine, which opens up a vast array of subsequent derivatization possibilities.

Reduction to an Amine

The conversion of the nitro group to an aniline derivative is a high-yielding and reliable transformation. A variety of reducing agents can be employed, with the choice often dictated by the presence of other sensitive functional groups.

  • Catalytic Hydrogenation (H₂/Pd/C): This is a clean and efficient method. However, care must be taken as prolonged reaction times or aggressive conditions can lead to hydrodebromination (loss of the bromine substituent).[8]

  • Metal/Acid Reduction (SnCl₂/HCl or Fe/HCl): These are classic and robust methods for nitro group reduction. They are generally chemoselective and will not affect the carboxylic acid or the bromo group.[8]

  • Sodium Dithionite (Na₂S₂O₄): A milder reducing agent that is often used when other reducible functional groups are present.

Experimental Protocol: Nitro Group Reduction with SnCl₂

  • Setup: Suspend 5-Bromo-2-hydroxy-3-nitrobenzoic acid (1.0 eq) in concentrated hydrochloric acid.

  • Reduction: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated HCl portion-wise, maintaining the temperature below 50°C.

  • Reaction: Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Work-up: Carefully neutralize the reaction mixture with a concentrated NaOH solution to pH > 8, which will precipitate tin salts.

  • Isolation: Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over Na₂SO₄, and concentrated to yield the crude 3-amino-5-bromo-2-hydroxybenzoic acid.

G start 5-Bromo-2-hydroxy- 3-nitrobenzoic acid ester Methyl 5-bromo-2-hydroxy- 3-nitrobenzoate start->ester MeOH, H₂SO₄ (Esterification) amine 3-Amino-5-bromo- 2-hydroxybenzoic acid start->amine SnCl₂, HCl (Nitro Reduction) snar_product Nucleophilic Substitution Product (at C5) start->snar_product Nu⁻, Heat (SNAr) ether O-Alkyl Ether Derivative ester->ether R-X, K₂CO₃ (Etherification)

Caption: Synthetic pathways from the parent molecule.

Reactivity of the Aromatic Ring and Bromo Substituent

The heavily substituted and electron-deficient nature of the aromatic ring dictates its reactivity towards substitution reactions.

Electrophilic Aromatic Substitution (EAS)

Further electrophilic substitution is highly unlikely. The ring is strongly deactivated by three electron-withdrawing groups (-COOH, -NO₂, -Br). Although the -OH group is a powerful activator, the positions ortho and para to it are already occupied. Therefore, the molecule is generally considered inert to typical EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation.[9]

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the C5 position is susceptible to displacement by strong nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[10] For an SNAr reaction to be efficient, there must be strong electron-withdrawing groups positioned ortho and/or para to the leaving group. In this molecule:

  • The -NO₂ group is meta to the bromine.

  • The -COOH group is ortho to the bromine.

The ortho-carboxyl group and the overall electron-poor nature of the ring facilitate the formation of the stabilizing Meisenheimer complex intermediate, making the SNAr reaction feasible, albeit potentially requiring forcing conditions (high temperature, strong nucleophile).[11][12]

Experimental Protocol: Nucleophilic Aromatic Substitution

  • Setup: Dissolve 5-Bromo-2-hydroxy-3-nitrobenzoic acid (1.0 eq) in a high-boiling polar aprotic solvent like DMSO or NMP.

  • Reactants: Add the nucleophile (e.g., sodium methoxide, piperidine; 2-3 eq) and a base if necessary (e.g., K₂CO₃) to deprotonate the acidic protons.

  • Reaction: Heat the reaction mixture to 100-150°C for several hours, monitoring for the disappearance of the starting material.

  • Work-up: Cool the mixture and pour it into an acidic aqueous solution (e.g., 1M HCl) to protonate the product and quench excess nucleophile.

  • Isolation: Extract the product with an appropriate organic solvent. Further purification is typically achieved via recrystallization or chromatography.

Conclusion

5-Bromo-2-hydroxy-3-nitrobenzoic acid is a synthetically versatile platform molecule whose reactivity is governed by a delicate balance of electronic and steric effects. The carboxylic acid and phenolic hydroxyl groups serve as primary handles for esterification and etherification, respectively. The nitro group provides a gateway to amine functionality through reliable reduction protocols. Finally, the bromo-substituent, while generally stable, can be displaced via nucleophilic aromatic substitution under specific conditions. A thorough understanding of these competing reactivities allows the medicinal chemist or materials scientist to strategically and selectively modify the molecule, unlocking its potential as a valuable scaffold for the development of novel compounds.

References

  • Google Patents. (n.d.). Esterification of nitrobenzoic acids - US3948972A.
  • Google Patents. (n.d.). Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitrobenzoic acid. Retrieved from [Link]

  • Truman State University. (2017). Fischer Esterification of 3-nitrobenzoic acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
  • ResearchGate. (n.d.). The proposed mechanism for the reaction of OH with 4-nitrophenol in an aqueous solution. Retrieved from [Link]

  • YouTube. (2021, April 15). Synthesis of 5 and 3-nitrosalicylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Google Patents. (n.d.). 5 nitro-salicylic acid techniques are prepared using microchannel continuous flow reactor - CN107353208A.
  • YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2022, April 28). Aqueous chemical bleaching of 4-nitrophenol brown carbon by hydroxyl radicals; products, mechanism, and light absorption. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12 : Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Quora. (2018, January 25). Why is the carboxylic group in benzoic group a meta-directing group?. Retrieved from [Link]

  • YouTube. (2018, April 17). 36.03 Directing Effects in Disubstituted Benzenes. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3-nitrosalicylic acid. Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). Reductions with Sulfurated Borohydrides. VI. The Reduction of Nitro, Nitrile, Amide, and Nitroso Groups. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitrophenol. Retrieved from [Link]

  • AIP Publishing. (2019, June 5). Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates. Retrieved from [Link]

  • HCPG. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Substituents, Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • YouTube. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • YouTube. (2022, July 8). Reactions Involving Both Alkyl Hydroxyl Groups | Class12 Chemistry Ch 7 IIT/JEE/NEET. Retrieved from [Link]

  • MDPI. (n.d.). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Retrieved from [Link]

Sources

Foundational

"potential applications of 5-Bromo-2-hydroxy-3-nitrobenzoic acid in organic synthesis"

Introduction: A Multifaceted Building Block in Modern Organic Synthesis 5-Bromo-2-hydroxy-3-nitrobenzoic acid, a polysubstituted aromatic compound, presents itself to the synthetic chemist as a molecule of significant po...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifaceted Building Block in Modern Organic Synthesis

5-Bromo-2-hydroxy-3-nitrobenzoic acid, a polysubstituted aromatic compound, presents itself to the synthetic chemist as a molecule of significant potential. Its unique arrangement of four distinct functional groups—a carboxylic acid, a hydroxyl group, a bromine atom, and a nitro group—on a benzene ring offers a rich tapestry of reactivity. This guide will delve into the prospective applications of this versatile building block, moving beyond a mere cataloging of its features to explore the strategic interplay of its functionalities in the design and execution of complex organic syntheses. The insights provided herein are intended for researchers, scientists, and professionals in drug development seeking to leverage the unique chemical architecture of this compound.

The strategic positioning of the substituents on the aromatic ring is key to its utility. The hydroxyl and carboxylic acid groups ortho to each other invite the formation of heterocyclic systems. The bromine atom, a versatile handle for cross-coupling reactions, opens the door to a vast array of carbon-carbon and carbon-heteroatom bond formations. Finally, the nitro group, a strong electron-withdrawing group, not only influences the reactivity of the ring but also serves as a synthetic precursor to an amino group, a common pharmacophore and a key functional group for further derivatization.

This document will explore the untapped potential of 5-Bromo-2-hydroxy-3-nitrobenzoic acid as a cornerstone in the synthesis of novel molecular architectures for medicinal chemistry and materials science. We will examine its role in the construction of heterocyclic scaffolds, its utility in forming complex biaryl systems, and its potential as a precursor to densely functionalized aminophenols.

Core Reactivity and Strategic Considerations

The synthetic utility of 5-Bromo-2-hydroxy-3-nitrobenzoic acid is dictated by the chemoselective transformations of its four functional groups. A judicious choice of reagents and reaction conditions allows for the selective manipulation of one group while preserving the others, a crucial aspect of multi-step synthesis.

Functional GroupKey ReactivityPotential TransformationsStrategic Implications
Carboxylic Acid Acidity, Nucleophilic Acyl SubstitutionEsterification, Amidation, Acid Chloride Formation, Reduction to AlcoholModulation of solubility and pharmacokinetic properties; Linker for bioconjugation; Precursor to other functional groups.
Hydroxyl Group Acidity, NucleophilicityEtherification (e.g., Williamson ether synthesis), EsterificationProtection/deprotection strategies; Formation of key structural motifs in natural products and APIs.
Bromo Group Electrophilic Aromatic Substitution HandlePalladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig), Nucleophilic Aromatic SubstitutionIntroduction of carbon and heteroatom substituents, enabling the construction of complex molecular scaffolds.
Nitro Group Strong Electron-Withdrawing Group, ReducibleReduction to an amino group (e.g., using SnCl2, H2/Pd-C)Modulation of electronic properties; Precursor to a versatile amino group for further functionalization (e.g., amide formation, diazotization).

Potential Application I: Synthesis of Heterocyclic Scaffolds

The ortho-disposition of the hydroxyl and carboxylic acid groups, in conjunction with the reactive nitro and bromo substituents, makes 5-Bromo-2-hydroxy-3-nitrobenzoic acid an ideal starting material for the synthesis of a variety of heterocyclic compounds, particularly those of medicinal interest.

A. Benzoxazinones and Benzoxazepinones: Privileged Scaffolds in Drug Discovery

Benzoxazinones and their seven-membered ring homologues, benzoxazepinones, are prevalent motifs in numerous biologically active molecules. The synthesis of these structures can be envisaged to start from 5-Bromo-2-hydroxy-3-nitrobenzoic acid.

A plausible synthetic pathway involves the initial reduction of the nitro group to an amine. This newly formed amino group, now ortho to the hydroxyl group, can readily participate in intramolecular cyclization reactions. For instance, reaction with an appropriate carbonyl-containing building block could lead to the formation of a benzoxazinone ring system.

A recent study on the synthesis of novel benzoxazepinone derivatives as potential inhibitors of glycogen phosphorylase utilized 5-nitrosalicylic acid as a starting material[1]. By analogy, a similar strategy could be employed with 5-Bromo-2-hydroxy-3-nitrobenzoic acid to generate novel halogenated and potentially more potent analogues.

Conceptual Protocol: Synthesis of a Substituted 7-Bromo-8-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one

  • Reduction of the Nitro Group: To a solution of 5-Bromo-2-hydroxy-3-nitrobenzoic acid in ethanol, add tin(II) chloride dihydrate (SnCl2·2H2O) in concentrated hydrochloric acid. Reflux the mixture for 2-4 hours.

  • Neutralization and Extraction: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product, 3-amino-5-bromo-2-hydroxybenzoic acid, with ethyl acetate.

  • Amide Formation: To the crude aminobenzoic acid in a suitable solvent (e.g., DMF), add a coupling agent such as HATU and a primary amine. Stir at room temperature for 12-24 hours.

  • Intramolecular Cyclization: The resulting amide can then be cyclized to the corresponding benzoxazinone. This can often be achieved by heating in a high-boiling point solvent or with the aid of a dehydrating agent.

workflow start 5-Bromo-2-hydroxy- 3-nitrobenzoic acid intermediate1 3-Amino-5-bromo- 2-hydroxybenzoic acid start->intermediate1 Reduction (e.g., SnCl2/HCl) intermediate2 N-Alkyl-3-amino-5-bromo- 2-hydroxybenzamide intermediate1->intermediate2 Amidation (Amine, Coupling Agent) product Substituted 7-Bromo- 2H-benzo[b][1,4]oxazin-3(4H)-one intermediate2->product Intramolecular Cyclization

Caption: Synthetic pathway to a substituted benzoxazinone.

Potential Application II: Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring provides a powerful handle for the introduction of a wide variety of substituents through palladium-catalyzed cross-coupling reactions. This allows for the construction of complex molecular architectures, including biaryl compounds and molecules with novel carbon-carbon and carbon-heteroatom bonds.

A. Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling reaction is a robust and widely used method for the formation of C-C bonds between an aryl halide and an organoboron compound. 5-Bromo-2-hydroxy-3-nitrobenzoic acid can serve as the aryl halide component, enabling the synthesis of a diverse library of biaryl compounds. The resulting products, possessing the core salicylic acid motif, are of interest in medicinal chemistry due to the known biological activities of this class of compounds.

Conceptual Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-hydroxy-3-nitrobenzoic Acid with Phenylboronic Acid

  • Reaction Setup: In a reaction vessel, combine 5-Bromo-2-hydroxy-3-nitrobenzoic acid, phenylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or a pre-catalyst like SPhos Pd G2), and a base (e.g., K2CO3 or Cs2CO3).

  • Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The crude product is then purified by column chromatography.

suzuki_coupling cluster_product Product reactant1 5-Bromo-2-hydroxy- 3-nitrobenzoic acid arrow Pd Catalyst, Base Solvent, Heat plus1 + reactant2 Phenylboronic acid product 2-Hydroxy-3-nitro- [1,1'-biphenyl]-5-carboxylic acid arrow->product

Caption: Suzuki-Miyaura coupling reaction scheme.

B. Buchwald-Hartwig Amination: Synthesis of Novel Amines

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a key transformation in the synthesis of many pharmaceuticals. By employing 5-Bromo-2-hydroxy-3-nitrobenzoic acid in this reaction, novel N-aryl amines can be synthesized. These products could serve as valuable intermediates for further elaboration.

Potential Application III: Precursor to Densely Functionalized Aminophenols

The reduction of the nitro group to an amine unlocks a plethora of synthetic possibilities. The resulting 3-amino-5-bromo-2-hydroxybenzoic acid is a highly functionalized building block that can be further derivatized in a multitude of ways.

A patent for the preparation of 3-aminosalicylic acid describes the synthesis of 5-bromo-3-nitrosalicylic acid from 5-bromosalicylic acid, followed by reduction[2]. This underscores the importance of this intermediate in accessing functionalized aminophenols.

The amino group can be acylated, alkylated, or used as a directing group in further electrophilic aromatic substitution reactions. The bromine atom can be retained for subsequent cross-coupling reactions or removed via reductive dehalogenation if desired.

Conclusion and Future Outlook

5-Bromo-2-hydroxy-3-nitrobenzoic acid is a chemical entity poised for significant contributions to the field of organic synthesis. While its full potential is yet to be exhaustively explored and documented in the peer-reviewed literature, its inherent structural features strongly suggest a broad scope of applications. From the construction of medicinally relevant heterocyclic scaffolds to the synthesis of complex biaryl systems and densely functionalized intermediates, this molecule offers a versatile platform for the creation of novel chemical entities.

It is the author's belief that as the demand for novel, three-dimensionally complex molecules in drug discovery and materials science continues to grow, the utility of strategically functionalized building blocks like 5-Bromo-2-hydroxy-3-nitrobenzoic acid will become increasingly apparent. This guide serves as a foundational roadmap for synthetic chemists looking to harness the untapped potential of this remarkable compound.

References

  • The preparation method of 3-aminosalicylic acid. CN103992238B.
  • Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase. PubMed Central. [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 5-Bromo-2-hydroxy-3-nitrobenzoic Acid in Medicinal Chemistry: A Synthetic Building Block for Novel Therapeutics

Introduction: Unveiling the Potential of a Multifunctional Scaffold In the landscape of modern drug discovery, the rational design and synthesis of novel molecular entities with therapeutic potential are paramount. The s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Multifunctional Scaffold

In the landscape of modern drug discovery, the rational design and synthesis of novel molecular entities with therapeutic potential are paramount. The strategic selection of starting materials and key intermediates profoundly influences the efficiency and success of synthetic campaigns. 5-Bromo-2-hydroxy-3-nitrobenzoic acid is a highly functionalized aromatic compound that has emerged as a versatile and valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a carboxylic acid, a phenolic hydroxyl group, a nitro group, and a bromine atom, offers a rich tapestry of reactive sites for molecular elaboration. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this powerful synthon, with a focus on its application in the construction of medicinally relevant heterocyclic scaffolds.

The inherent reactivity of 5-Bromo-2-hydroxy-3-nitrobenzoic acid is dictated by the electronic and steric interplay of its functional groups. The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. The ortho-hydroxyl and carboxylic acid groups can participate in a variety of condensation and cyclization reactions, and the bromine atom serves as a convenient handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments. This multi-faceted reactivity profile makes it an ideal precursor for the synthesis of complex molecules, including substituted benzoxazoles, a privileged scaffold in numerous therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is essential for its effective application in synthesis.

PropertyValueSource
Molecular Formula C₇H₄BrNO₅[EPA]
Molecular Weight 262.02 g/mol [EPA]
Appearance Yellow crystalline solid[1]
Melting Point 223 - 225 °C[2]
CAS Number 10169-50-3

Synthetic Protocol: Preparation of 5-Bromo-2-hydroxy-3-nitrobenzoic Acid

The most direct and efficient method for the synthesis of 5-Bromo-2-hydroxy-3-nitrobenzoic acid is the electrophilic nitration of 5-bromosalicylic acid. The hydroxyl and carboxyl groups of the starting material direct the incoming nitro group to the C3 position.

Protocol: Nitration of 5-Bromosalicylic Acid[2]

This protocol is adapted from a patented procedure for the synthesis of 5-bromo-3-nitrosalicylic acid.[1]

Materials:

  • 5-Bromosalicylic acid (20 g)

  • Glacial acetic acid (100 mL)

  • 90% Nitric acid (fuming) (7.8 g)

  • Ice

Equipment:

  • Reaction flask (250 mL)

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Buchner funnel and flask

  • Drying oven

Procedure:

  • To a 250 mL reaction flask, add 20 g of 5-bromosalicylic acid and 100 mL of glacial acetic acid.

  • Cool the mixture in an ice bath with stirring until the glacial acetic acid begins to solidify.

  • In a separate beaker, carefully prepare a nitrating mixture by combining 7.8 g of 90% nitric acid with 6 mL of glacial acetic acid.

  • Transfer the nitrating mixture to a dropping funnel.

  • Remove the ice bath from the reaction flask and allow it to warm to room temperature under a water bath.

  • Slowly add the nitrating mixture dropwise to the reaction flask over approximately 20 minutes, maintaining the temperature at room temperature.

  • After the addition is complete, continue stirring at room temperature for 150 minutes.

  • Pour the reaction mixture into 120 mL of crushed ice with stirring and continue to stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold water.

  • Dry the product in an oven at 50 °C overnight.

  • The crude product can be further purified by recrystallization from an ethanol-water mixture to yield a bright yellow solid.

Expected Yield: Approximately 64.3% (15.4 g).[1]

Application in Medicinal Chemistry: Synthesis of Substituted Benzoxazoles

A primary application of 5-Bromo-2-hydroxy-3-nitrobenzoic acid in medicinal chemistry is its use as a precursor for the synthesis of substituted benzoxazoles. This is achieved through a two-step process: reduction of the nitro group to an amine, followed by cyclization with a suitable carboxylic acid or its derivative. Benzoxazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities and are found in numerous approved drugs.

Step 1: Reduction of the Nitro Group

The nitro group of 5-Bromo-2-hydroxy-3-nitrobenzoic acid can be selectively reduced to an amine using various methods, including catalytic hydrogenation.

This protocol is adapted from a patented procedure for the reduction of a similar nitroaromatic compound.[1]

Materials:

  • 5-Bromo-2-hydroxy-3-nitrobenzoic acid (10 g)

  • Methanol (50 mL)

  • 10% Palladium on activated carbon (Pd/C) (1 g)

  • Hydrogen gas

Equipment:

  • High-pressure reactor (autoclave)

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a high-pressure reactor, combine 10 g of 5-Bromo-2-hydroxy-3-nitrobenzoic acid, 50 mL of methanol, and 1 g of 10% Pd/C.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor to 5 bar with hydrogen.

  • Stir the reaction mixture at 35 °C for 5 hours, maintaining a constant hydrogen pressure.

  • Upon completion of the reaction (monitored by the cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Remove the methanol from the filtrate under reduced pressure to obtain the crude 2-amino-5-bromo-3-hydroxybenzoic acid as a dark solid.

  • The crude product can be purified by dissolving in water, adjusting the pH to precipitate the product, followed by filtration and drying.

Expected Yield: Approximately 71.2%.[1]

Step 2: Benzoxazole Formation

The resulting 2-amino-5-bromo-3-hydroxybenzoic acid can then be cyclized with a variety of carboxylic acids or their derivatives to form the benzoxazole ring system. The following is a general protocol for this transformation.

Materials:

  • 2-Amino-5-bromo-3-hydroxybenzoic acid

  • Carboxylic acid or acyl chloride of choice

  • Polyphosphoric acid (PPA) or other suitable dehydrating agent/catalyst

  • Anhydrous solvent (e.g., toluene, xylene)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add equimolar amounts of 2-amino-5-bromo-3-hydroxybenzoic acid and the desired carboxylic acid.

  • Add polyphosphoric acid as both a solvent and a dehydrating agent.

  • Heat the reaction mixture to a high temperature (typically 150-200 °C) with vigorous stirring for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Logical Workflow and Key Transformations

The utility of 5-Bromo-2-hydroxy-3-nitrobenzoic acid as a building block stems from the sequential and selective manipulation of its functional groups. The following diagram illustrates the logical workflow for its application in the synthesis of medicinally relevant compounds.

G A 5-Bromosalicylic Acid B 5-Bromo-2-hydroxy-3-nitrobenzoic Acid A->B Nitration (HNO3, Acetic Acid) C 2-Amino-5-bromo-3-hydroxybenzoic Acid B->C Nitro Reduction (e.g., Catalytic Hydrogenation) D Substituted Benzoxazole C->D Cyclization (with R-COOH or derivative) E Further Derivatization (e.g., Cross-Coupling) D->E Modification of Bromo Group (e.g., Suzuki, Buchwald-Hartwig)

Caption: Synthetic pathway from 5-bromosalicylic acid to substituted benzoxazoles.

Expert Insights: Causality Behind Experimental Choices

  • Choice of Nitrating Agent and Conditions: The use of fuming nitric acid in glacial acetic acid is a common and effective method for the nitration of activated aromatic rings.[1] Glacial acetic acid serves as a solvent and moderates the reactivity of the nitric acid. The reaction is typically carried out at or below room temperature to control the exothermicity of the reaction and minimize the formation of side products.

  • Selective Reduction of the Nitro Group: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines.[1] The use of palladium on carbon is a standard and robust catalyst for this transformation. The reaction is carried out under a positive pressure of hydrogen to ensure complete reduction. This method is highly selective for the nitro group, leaving the carboxylic acid, hydroxyl group, and bromine atom intact.

  • Benzoxazole Ring Formation: The condensation of an o-aminophenol with a carboxylic acid to form a benzoxazole is a well-established reaction.[3] The use of a dehydrating agent such as polyphosphoric acid at high temperatures is often necessary to drive the cyclization to completion. The choice of the carboxylic acid partner allows for the introduction of a wide variety of substituents at the 2-position of the benzoxazole ring, enabling the exploration of structure-activity relationships.

  • Strategic Placement of the Bromo Group: The bromine atom on the benzoxazole scaffold is a key feature for further diversification. It can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the late-stage introduction of aryl, alkyl, and amino groups, providing access to a vast chemical space for lead optimization in drug discovery programs.

Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal

5-Bromo-2-hydroxy-3-nitrobenzoic acid represents a powerful and versatile building block for the synthesis of complex and medicinally relevant molecules. Its rich functionality allows for a wide range of chemical transformations, enabling the construction of diverse molecular scaffolds. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this valuable synthon in their drug discovery efforts. The ability to readily access substituted benzoxazoles and other heterocyclic systems from this starting material underscores its importance in the ongoing quest for novel therapeutics.

References

  • U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-3-nitro-. Substance Details - SRS. Retrieved January 25, 2026, from [Link]

  • CN103992238B - The preparation method of 3-aminosalicylic acid - Google Patents. (n.d.).
  • CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone - Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis of substituted benzoxazole derivatives starting from.... Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromo-3-nitrosalicylaldehyde. Retrieved January 25, 2026, from [Link]

  • MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved January 25, 2026, from [Link]

  • CN107353208A - 5 nitro-salicylic acid techniques are prepared using microchannel continuous flow reactor - Google Patents. (n.d.).
  • MDPI. (n.d.). Reduction of 5-Nitrosalicylic Acid in Water to Give 5-Amino-salicylic Acid*. Retrieved January 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (2024, June 25). Editorial: Five-membered heterocycles: synthesis and applications. Frontiers in Chemistry. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (2021, November 3). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports. Retrieved January 25, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-3-nitro-. Substance Details - SRS. Retrieved January 25, 2026, from [Link]

Sources

Application

Synthesis of Schiff Bases from 5-Bromo-2-hydroxy-3-nitrobenzoic Acid: An Application Note and Protocol

This comprehensive guide is designed for researchers, medicinal chemists, and professionals in drug development. It provides a detailed protocol for the synthesis of Schiff bases derived from 5-Bromo-2-hydroxy-3-nitroben...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide is designed for researchers, medicinal chemists, and professionals in drug development. It provides a detailed protocol for the synthesis of Schiff bases derived from 5-Bromo-2-hydroxy-3-nitrobenzoic acid. This document emphasizes the scientific rationale behind the synthetic strategy, offers step-by-step protocols, and discusses the potential applications of this class of compounds.

Introduction: The Rationale for a Two-Step Synthesis

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and coordination chemistry.[1][2] Compounds derived from substituted salicylaldehydes are of particular interest, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The target Schiff bases in this guide, originating from 5-Bromo-2-hydroxy-3-nitrobenzoic acid, are promising candidates for drug discovery programs. The presence of a bromine atom and a nitro group on the salicyl moiety can significantly influence the lipophilicity and electronic properties of the final Schiff base, potentially enhancing its biological efficacy.

A direct condensation of 5-Bromo-2-hydroxy-3-nitrobenzoic acid with a primary amine to form a Schiff base is not a feasible synthetic route. The formation of the characteristic imine bond of a Schiff base requires the reaction of a primary amine with a carbonyl group, specifically an aldehyde or a ketone.[5] Therefore, a two-step synthetic pathway is necessary, as outlined below. This strategic approach first involves the selective reduction of the carboxylic acid to an aldehyde, followed by the classical Schiff base condensation.

Synthetic Strategy: From Carboxylic Acid to Schiff Base

The overall synthetic route is a two-stage process. The first, and most critical, step is the selective reduction of the carboxylic acid functionality of 5-Bromo-2-hydroxy-3-nitrobenzoic acid to an aldehyde. This transformation must be accomplished without affecting the other sensitive functional groups on the aromatic ring, namely the bromo and nitro groups. The second step is the well-established condensation of the newly formed aldehyde with a primary amine to yield the desired Schiff base.

Synthetic_Pathway Start 5-Bromo-2-hydroxy- 3-nitrobenzoic acid Intermediate 5-Bromo-2-hydroxy- 3-nitrobenzaldehyde Start->Intermediate Selective Reduction Product Schiff Base Intermediate->Product Condensation Amine Primary Amine (R-NH2) Amine->Product

Caption: Overall synthetic workflow.

Part I: Synthesis of 5-Bromo-2-hydroxy-3-nitrobenzaldehyde

The selective reduction of a carboxylic acid to an aldehyde in the presence of reducible groups like a nitro group presents a significant challenge. Strong reducing agents such as lithium aluminum hydride (LiAlH4) would indiscriminately reduce both the carboxylic acid and the nitro group.[6] Therefore, a milder and more selective approach is required. One effective strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, followed by a controlled reduction.

Causality of Experimental Choices
  • Activation of the Carboxylic Acid: The carboxylic acid is first converted to an acid chloride using thionyl chloride (SOCl2) or oxalyl chloride. This is a crucial activation step, as acid chlorides are significantly more reactive towards nucleophilic attack by a hydride source than the parent carboxylic acid. This increased reactivity allows for the use of milder reducing agents that will not affect the nitro group.

  • Selective Reduction: The resulting acid chloride can then be selectively reduced to the aldehyde using a controlled hydride source. The Rosenmund reduction (catalytic hydrogenation of the acid chloride over a poisoned palladium catalyst) is a classic method for this transformation.[7] Alternatively, the use of specific reducing agents like lithium tri-tert-butoxyaluminum hydride [LiAlH(O-t-Bu)3] at low temperatures provides excellent chemoselectivity for the reduction of acid chlorides to aldehydes.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Bromo-2-hydroxy-3-nitrobenzoyl chloride

  • Reagents and Equipment:

    • 5-Bromo-2-hydroxy-3-nitrobenzoic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

    • Anhydrous toluene

    • Round-bottom flask with a reflux condenser and a gas outlet to a scrubber

    • Heating mantle and magnetic stirrer

  • Procedure:

    • In a flame-dried round-bottom flask, suspend 5-Bromo-2-hydroxy-3-nitrobenzoic acid (1.0 eq) in anhydrous toluene.

    • Add a catalytic amount of anhydrous DMF (1-2 drops).

    • Slowly add thionyl chloride (1.5 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 5-Bromo-2-hydroxy-3-nitrobenzoyl chloride is obtained as a solid and should be used immediately in the next step without further purification.

Step 2: Reduction to 5-Bromo-2-hydroxy-3-nitrobenzaldehyde

  • Reagents and Equipment:

    • Crude 5-Bromo-2-hydroxy-3-nitrobenzoyl chloride

    • Lithium tri-tert-butoxyaluminum hydride [LiAlH(O-t-Bu)₃]

    • Anhydrous tetrahydrofuran (THF)

    • Three-necked round-bottom flask with a dropping funnel, nitrogen inlet, and a thermometer

    • Dry ice/acetone bath

    • Magnetic stirrer

  • Procedure:

    • Dissolve the crude 5-Bromo-2-hydroxy-3-nitrobenzoyl chloride in anhydrous THF in a three-necked flask under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • In a separate flask, prepare a solution of lithium tri-tert-butoxyaluminum hydride (1.1 eq) in anhydrous THF.

    • Slowly add the hydride solution to the cooled acid chloride solution via a dropping funnel, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

    • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 5-Bromo-2-hydroxy-3-nitrobenzaldehyde.

Part II: Synthesis of Schiff Bases

The condensation of the synthesized 5-Bromo-2-hydroxy-3-nitrobenzaldehyde with a primary amine is a straightforward reaction, typically catalyzed by a small amount of acid.[8][9]

General Reaction Scheme

Schiff_Base_Formation Aldehyde 5-Bromo-2-hydroxy- 3-nitrobenzaldehyde Product Schiff Base Aldehyde->Product Amine Primary Amine (R-NH2) Amine->Product + Water Water Product->Water - H2O

Caption: General Schiff base condensation reaction.

Detailed Experimental Protocol
  • Reagents and Equipment:

    • 5-Bromo-2-hydroxy-3-nitrobenzaldehyde

    • Primary amine (e.g., aniline, substituted anilines, amino acids) (1.0 eq)

    • Ethanol or methanol

    • Glacial acetic acid (catalytic amount)

    • Round-bottom flask with a reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • Dissolve 5-Bromo-2-hydroxy-3-nitrobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

    • Add the primary amine (1.0 eq) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Heat the reaction mixture to reflux for 2-4 hours. The formation of a precipitate often indicates the progress of the reaction.

    • After the reaction is complete, cool the mixture to room temperature.

    • Collect the precipitated Schiff base by vacuum filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials.

    • Dry the product in a vacuum oven. Recrystallization from a suitable solvent (e.g., ethanol, DMF) can be performed for further purification if necessary.

Characterization of the Synthesized Compounds

The structures of the intermediate aldehyde and the final Schiff bases should be confirmed using standard spectroscopic techniques.

Technique Intermediate Aldehyde (Expected Signals) Schiff Base (Expected Signals)
FTIR (cm⁻¹) ~3200-3400 (O-H), ~1680 (C=O, aldehyde), ~1530 & ~1350 (NO₂)~3200-3400 (O-H), ~1620 (C=N, imine), ~1530 & ~1350 (NO₂)
¹H NMR (ppm) ~10.0 (s, 1H, -CHO), ~8.0-8.5 (aromatic protons), ~11.0-12.0 (s, 1H, -OH)~8.5-9.0 (s, 1H, -CH=N-), ~7.0-8.5 (aromatic protons), ~11.0-13.0 (s, 1H, -OH)
¹³C NMR (ppm) ~190 (C=O, aldehyde), Aromatic carbons~160-165 (C=N, imine), Aromatic carbons
Mass Spec. Molecular ion peak corresponding to C₇H₄BrNO₄Molecular ion peak corresponding to the specific Schiff base

Potential Applications and Future Directions

Schiff bases derived from substituted salicylaldehydes are known to possess a wide array of biological activities.[10][11] The title compounds, with their unique substitution pattern, are anticipated to be valuable scaffolds in drug discovery.

  • Antimicrobial Agents: The imine group is a key pharmacophore for antimicrobial activity.[12] These compounds could be screened against various bacterial and fungal strains.

  • Anticancer Agents: Many Schiff bases have demonstrated potent anticancer activity.[13] The synthesized compounds can be evaluated for their cytotoxicity against various cancer cell lines.

  • Coordination Chemistry: The phenolic hydroxyl and imine nitrogen atoms make these Schiff bases excellent ligands for the formation of metal complexes.[8] These complexes often exhibit enhanced biological activity compared to the free ligands.[14]

Future work should focus on synthesizing a library of these Schiff bases by varying the primary amine component and evaluating their biological activities. Furthermore, the preparation of metal complexes of these ligands could lead to the discovery of novel therapeutic agents.

Safety Precautions

  • 5-Bromo-2-hydroxy-3-nitrobenzoic acid and its derivatives should be handled with care. Assume they are irritants.[15][16][17]

  • Thionyl chloride is corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood.

  • Lithium tri-tert-butoxyaluminum hydride is a reactive hydride source. Handle under an inert atmosphere.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

  • (2018, May 28). SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA -CHARACTERIZATION AN. International Journal of Recent Scientific Research.
  • (2021, June 2). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Scholars Middle East Publishers.
  • (2021, June 2). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method.
  • Synthesis, Characterization and Antimicrobial of Schfiff Base from 5-Bromo – Salicylaldehyde and P-Toluidine. (n.d.).
  • Reduction of carboxyl compounds to aldehydes. (n.d.). Organic Chemistry Portal.
  • SAFETY D
  • Structure, synthesis of Schiff base ligand, 1,3-bis (5-Bromo Salicyl-imino) Propane. (n.d.). JETIR.
  • Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. (n.d.).
  • Synthesis of Schiff base of 5-Bromosalicylaldehyde with 4,6- Dinitro-2-Aminobenzothiazole, their transition metal. (n.d.). IRJSE.
  • Reduction of Carboxylic Acids and Their Derivatives to Aldehydes. (n.d.).
  • Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis. (n.d.).
  • SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITIES OF SOME METAL COMPLEXES WITH SCHIFF BASE DERIVED FROM SUBSTITUTED SALICYLALDEHYDE AND AMINO ACIDS. (2021, September 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (n.d.). PubMed Central.
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8).
  • (PDF) A REVIEW: THE BIOLOGICAL ACTIVITIES OF SCHIFF BASES. (2025, January 6).
  • 2-amino-5-bromo-3-nitrobenzoic acid SDS, 58580-07-7 Safety D
  • Synthesis, characterization and spectroscopic studies on Schiff base complexes of 1-phenyl-2, 3-dimethyl-4-amino-5-oxo-pyrazole with salicylaldehyde with some divalent transition metals. (n.d.). Baghdad Science Journal.
  • SAFETY DATA SHEET. (2024, September 7). Sigma-Aldrich.
  • 2-Amino-5-bromo-3-nitrobenzoic acid | C7H5BrN2O4 | CID 18431478. (n.d.). PubChem.
  • Salicylaldehyde-based Schiff bases and their transition metal complexes: an overview on synthesis and biological activities. (n.d.). Taylor & Francis.
  • Synthesis, Characterization and Biological Activities of Biopolymeric Schiff Bases Prepared with Chitosan and Salicylaldehydes and Their Pd(II) and Pt(II) Complexes. (n.d.). PubMed Central.
  • Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes. (n.d.). Science Publishing Group.
  • A Quick Guide to Reductions in Organic Chemistry. (n.d.).
  • 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis. (n.d.). ChemicalBook.
  • CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone. (n.d.).
  • Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics. (n.d.). Benchchem.
  • B4192 - 5-Bromo-2-nitrobenzaldehyde - SAFETY D
  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 97 5034-74-2. (n.d.). Sigma-Aldrich.

Sources

Method

The Strategic Role of 5-Bromo-2-hydroxy-3-nitrobenzoic Acid in the Synthesis of Novel Phthalazinone-Based PARP-1 Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical guide on the strategic application of 5-Bromo-2-hydroxy-3-nitrobenzoic acid as a versatile starting materia...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the strategic application of 5-Bromo-2-hydroxy-3-nitrobenzoic acid as a versatile starting material for the synthesis of potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. We will delve into the rationale behind its use, present a detailed, plausible synthetic protocol for a novel phthalazinone-based inhibitor, and discuss the critical considerations for each synthetic step.

Introduction: The Therapeutic Significance of PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the cellular DNA damage response (DDR). It plays a crucial role in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway. In cancer therapy, inhibiting PARP-1 has emerged as a highly effective strategy, particularly for tumors with deficiencies in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations. This concept, known as synthetic lethality, has led to the development and approval of several PARP-1 inhibitors for the treatment of various cancers, including ovarian, breast, and prostate cancer. The phthalazinone scaffold is a prominent feature in many clinically successful PARP-1 inhibitors, such as Olaparib.[1]

5-Bromo-2-hydroxy-3-nitrobenzoic Acid: A Privileged Starting Material

The choice of 5-Bromo-2-hydroxy-3-nitrobenzoic acid as a starting material for the synthesis of novel PARP-1 inhibitors is predicated on the strategic placement of its functional groups, which offer a rich platform for chemical elaboration.

  • Carboxylic Acid: This group is the primary anchor for the construction of the phthalazinone core through cyclization with hydrazine.

  • Nitro Group: The nitro group can be selectively reduced to an amine, which is a key step in the formation of the heterocyclic ring system.

  • Bromo Group: The bromine atom provides a crucial handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse aryl or heteroaryl moieties to explore structure-activity relationships (SAR) and optimize inhibitor potency and selectivity.

  • Hydroxyl Group: The phenolic hydroxyl group can influence the electronic properties of the aromatic ring and can be a site for further modification or may be a key pharmacophoric feature in the final inhibitor.

This combination of functionalities allows for a convergent and flexible synthetic strategy, enabling the generation of a library of diverse phthalazinone-based PARP-1 inhibitors.

Proposed Synthetic Pathway Overview

The following diagram illustrates a plausible synthetic route from 5-Bromo-2-hydroxy-3-nitrobenzoic acid to a novel phthalazinone-based PARP-1 inhibitor. This pathway is constructed based on established synthetic methodologies for the formation of phthalazinones and the functionalization of substituted benzoic acids.[2][3][4]

G A 5-Bromo-2-hydroxy-3-nitrobenzoic acid B Methyl 5-bromo-2-methoxy-3-nitrobenzoate A->B 1. (CH₃)₂SO₄, K₂CO₃, Acetone C Methyl 3-amino-5-bromo-2-methoxybenzoate B->C 2. SnCl₂·2H₂O, EtOH, reflux D Methyl 5-bromo-2-methoxy-3-(phthalimidomethyl)benzoate C->D 3. N-(Bromomethyl)phthalimide, K₂CO₃, DMF E 5-Bromo-2-methoxy-3-(phthalimidomethyl)benzoic acid D->E 4. LiOH, THF/H₂O F 7-Bromo-8-methoxy-2-(phthalimidomethyl)phthalazin-1(2H)-one E->F 5. Hydrazine hydrate, EtOH, reflux G 2-(Aminomethyl)-7-bromo-8-methoxyphthalazin-1(2H)-one F->G 6. Hydrazine hydrate, EtOH, reflux H N-((7-Bromo-8-methoxy-1-oxophthalazin-2(2H)-yl)methyl)cyclopropanecarboxamide G->H 7. Cyclopropanecarbonyl chloride, Et₃N, DCM I N-((8-Hydroxy-7-(pyridin-4-yl)-1-oxophthalazin-2(2H)-yl)methyl)cyclopropanecarboxamide (Target PARP-1 Inhibitor) H->I 8. Pyridin-4-ylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O 9. BBr₃, DCM

Caption: Proposed synthetic workflow for a novel PARP-1 inhibitor.

Detailed Synthetic Protocols

Important Note: These protocols are illustrative and based on established chemical principles. All reactions should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Protection of the Hydroxyl Group

Rationale: The phenolic hydroxyl group is protected as a methyl ether to prevent its interference in subsequent reactions, particularly the reduction of the nitro group and amide coupling.

  • Reaction: 5-Bromo-2-hydroxy-3-nitrobenzoic acid to Methyl 5-bromo-2-methoxy-3-nitrobenzoate

  • Reagents and Materials:

    • 5-Bromo-2-hydroxy-3-nitrobenzoic acid (1.0 eq)

    • Dimethyl sulfate ((CH₃)₂SO₄) (2.5 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • Acetone (anhydrous)

  • Protocol:

    • To a solution of 5-Bromo-2-hydroxy-3-nitrobenzoic acid in anhydrous acetone, add potassium carbonate.

    • Stir the suspension vigorously at room temperature for 30 minutes.

    • Add dimethyl sulfate dropwise to the reaction mixture.

    • Reflux the mixture for 12-16 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford Methyl 5-bromo-2-methoxy-3-nitrobenzoate.

Step 2: Reduction of the Nitro Group

Rationale: The nitro group is reduced to an amine, which is essential for the subsequent steps leading to the formation of the phthalazinone ring. Tin(II) chloride is a common and effective reagent for this transformation in the presence of other functional groups like esters and halides.[5][6]

  • Reaction: Methyl 5-bromo-2-methoxy-3-nitrobenzoate to Methyl 3-amino-5-bromo-2-methoxybenzoate

  • Reagents and Materials:

    • Methyl 5-bromo-2-methoxy-3-nitrobenzoate (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

    • Ethanol (EtOH)

  • Protocol:

    • Dissolve Methyl 5-bromo-2-methoxy-3-nitrobenzoate in ethanol.

    • Add Tin(II) chloride dihydrate to the solution.

    • Reflux the reaction mixture for 4-6 hours until the starting material is consumed (monitored by TLC).

    • Cool the mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield Methyl 3-amino-5-bromo-2-methoxybenzoate.

Step 3-5: Construction of the Phthalazinone Core

Rationale: This three-step sequence builds the core phthalazinone structure. The amino group is first alkylated with N-(bromomethyl)phthalimide. The resulting ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently cyclized with hydrazine to form the phthalazinone.[2][3]

  • Protocol Summary:

    • Alkylation: React Methyl 3-amino-5-bromo-2-methoxybenzoate with N-(bromomethyl)phthalimide in DMF with K₂CO₃ as a base to obtain Methyl 5-bromo-2-methoxy-3-(phthalimidomethyl)benzoate.

    • Hydrolysis: Saponify the ester using lithium hydroxide (LiOH) in a mixture of THF and water to yield 5-Bromo-2-methoxy-3-(phthalimidomethyl)benzoic acid.

    • Cyclization: Reflux the benzoic acid derivative with hydrazine hydrate in ethanol to afford 7-Bromo-8-methoxy-2-(phthalimidomethyl)phthalazin-1(2H)-one.

Step 6-7: Elaboration of the Side Chain

Rationale: The phthalimide protecting group is removed with hydrazine, and the resulting primary amine is acylated with cyclopropanecarbonyl chloride to install a common side chain found in many PARP-1 inhibitors, including Olaparib.

  • Protocol Summary:

    • Deprotection: Treat 7-Bromo-8-methoxy-2-(phthalimidomethyl)phthalazin-1(2H)-one with hydrazine hydrate in ethanol to yield 2-(Aminomethyl)-7-bromo-8-methoxyphthalazin-1(2H)-one.

    • Amide Coupling: React the amine with cyclopropanecarbonyl chloride in the presence of a base like triethylamine (Et₃N) in dichloromethane (DCM) to give N-((7-Bromo-8-methoxy-1-oxophthalazin-2(2H)-yl)methyl)cyclopropanecarboxamide.[7]

Step 8-9: Final Functionalization and Deprotection

Rationale: A Suzuki cross-coupling reaction is employed to introduce a pyridine ring at the 7-position, a common motif in PARP-1 inhibitors that can interact with the enzyme's active site. The final step is the deprotection of the methoxy group to reveal the free hydroxyl group, which may be important for biological activity.

  • Protocol Summary:

    • Suzuki Coupling: Couple N-((7-Bromo-8-methoxy-1-oxophthalazin-2(2H)-yl)methyl)cyclopropanecarboxamide with pyridin-4-ylboronic acid using a palladium catalyst such as Pd(PPh₃)₄ and a base (e.g., K₂CO₃) in a dioxane/water solvent system.

    • Demethylation: Treat the product from the previous step with boron tribromide (BBr₃) in DCM at low temperature to cleave the methyl ether and yield the final target compound, N-((8-Hydroxy-7-(pyridin-4-yl)-1-oxophthalazin-2(2H)-yl)methyl)cyclopropanecarboxamide.

Data Summary of Hypothetical Intermediates

StepCompound NameMolecular FormulaMolecular Weight ( g/mol )
1Methyl 5-bromo-2-methoxy-3-nitrobenzoateC₉H₈BrNO₅290.07
2Methyl 3-amino-5-bromo-2-methoxybenzoateC₉H₁₀BrNO₃260.09
3Methyl 5-bromo-2-methoxy-3-(phthalimidomethyl)benzoateC₁₈H₁₅BrN₂O₅419.23
45-Bromo-2-methoxy-3-(phthalimidomethyl)benzoic acidC₁₇H₁₃BrN₂O₅405.20
57-Bromo-8-methoxy-2-(phthalimidomethyl)phthalazin-1(2H)-oneC₁₇H₁₂BrN₃O₃386.20
62-(Aminomethyl)-7-bromo-8-methoxyphthalazin-1(2H)-oneC₁₀H₁₀BrN₃O₂284.11
7N-((7-Bromo-8-methoxy-1-oxophthalazin-2(2H)-yl)methyl)cyclopropanecarboxamideC₁₄H₁₄BrN₃O₃352.18
8/9N-((8-Hydroxy-7-(pyridin-4-yl)-1-oxophthalazin-2(2H)-yl)methyl)cyclopropanecarboxamideC₁₈H₁₆N₄O₃336.35

Conclusion

5-Bromo-2-hydroxy-3-nitrobenzoic acid represents a highly strategic and versatile starting material for the synthesis of novel phthalazinone-based PARP-1 inhibitors. Its richly functionalized scaffold allows for a logical and efficient synthetic approach to complex heterocyclic structures with therapeutic potential. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of new chemical entities targeting PARP-1, thereby contributing to the development of next-generation cancer therapies.

References

  • Recent Developments in Chemistry of Phthalazines. (2015). Organic chemistry. [Link]

  • Phthalazinone. (n.d.). Mansoura University. [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2002). Molecules. [Link]

  • Recent Developments in Chemistry of Phthalazines. (2015). Longdom Publishing. [Link]

  • Process for producing phthalazinone and derivatives of the same. (1978).
  • Processes for preparing olaparib. (2018).
  • Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. (2020). ResearchGate. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. [Link]

  • Synthesis of 5 and 3-nitrosalicylic acid. (2021). YouTube. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024). MDPI. [Link]

  • Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. (2018). PubMed Central. [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. (2018). Faraday Discussions. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. (2023). ResearchGate. [Link]

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. (2018). ACS Publications. [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. [Link]

  • Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. (2011). PubMed Central. [Link]

  • 5 nitro-salicylic acid techniques are prepared using microchannel continuous flow reactor. (2017).
  • amine synthesis by nitro compound reduction. (2014). Organic Chemistry Portal. [Link]

  • Design and synthesis of novel phthalazinone derivatives as potent poly(ADP-ribose)polymerase 1 inhibitors. (2020). ProQuest. [Link]

  • Processes for preparing olaparib. (2018).
  • Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. (2019). Journal of Chemical Technology and Metallurgy. [Link]

  • Bacterial degradation of the nitrobenzoic acids. 2. Reduction of the nitro group. (1959). PubMed Central. [Link]

  • A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. (2023). ResearchGate. [Link]

  • 5-Nitrosalicylic Acid and its Proton-Transfer Compounds with Aliphatic Lewis Bases. (2004). ResearchGate. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. [Link]

  • organic chemistry reaction #13 - reduction of nitro group to amine. (2014). YouTube. [Link]

  • Preparation of 3-nitrosalicylic acid. (n.d.). PrepChem.com. [Link]

  • The Synthesis of Sterically Hindered Amides. (2018). ResearchGate. [Link]

Sources

Application

Synthetic Strategies for the Derivatization of 5-Bromo-2-hydroxy-3-nitrobenzoic Acid: An Application Guide for Researchers

Introduction: Unlocking the Potential of a Versatile Scaffold 5-Bromo-2-hydroxy-3-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a valuable starting material in the synthesis of a diverse a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

5-Bromo-2-hydroxy-3-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a valuable starting material in the synthesis of a diverse array of molecular architectures. Its trifunctional nature, featuring a carboxylic acid, a phenolic hydroxyl group, and a nitro group, offers multiple points for chemical modification. This strategic positioning of reactive sites makes it an attractive scaffold for the development of novel compounds in medicinal chemistry and materials science. For instance, derivatives of similar substituted benzoic acids, such as benzofurans, have shown promise as selective cholinesterase inhibitors for potential Alzheimer's disease therapy[1]. Furthermore, the broader class of 2-hydroxy-benzamide derivatives is recognized for its biological activities, making the synthesis of new analogues a continuous pursuit in drug discovery[2].

This technical guide provides detailed protocols and expert insights into the synthetic derivatization of 5-Bromo-2-hydroxy-3-nitrobenzoic acid. We will explore the selective modification of each functional group, discussing the rationale behind the chosen methodologies and providing step-by-step procedures to empower researchers in their synthetic endeavors.

Strategic Considerations for Derivatization

The presence of three distinct functional groups on the aromatic ring necessitates a strategic approach to achieve selective derivatization. The reactivity of these groups is as follows:

  • Carboxylic Acid (-COOH): The most acidic proton is on the carboxylic acid, making it a prime target for esterification and amidation reactions.

  • Phenolic Hydroxyl (-OH): The hydroxyl group is less acidic than the carboxylic acid but can be readily derivatized to form ethers or esters under appropriate conditions. Its reactivity is influenced by the electron-withdrawing effects of the adjacent nitro and bromo substituents.

  • Nitro Group (-NO2): The nitro group is the least reactive site for direct modification but can be reduced to an amine, which then opens up a wide range of further derivatization possibilities.

The following sections will detail specific protocols for the selective modification of each of these functional groups.

I. Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for introducing a variety of functional groups, thereby modulating the physicochemical properties of the parent molecule. Ester and amide derivatives are particularly important in drug discovery as they can act as prodrugs to improve properties like solubility and membrane permeability[3].

A. Esterification: Synthesis of Alkyl and Aryl Esters

Fischer-Speier esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst.

Rationale: The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by the alcohol. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed[4][5].

Protocol 1: Synthesis of Methyl 5-Bromo-2-hydroxy-3-nitrobenzoate

Materials:

  • 5-Bromo-2-hydroxy-3-nitrobenzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of 5-Bromo-2-hydroxy-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material), slowly add concentrated sulfuric acid (0.1-0.2 eq) with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, followed by saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine[6].

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Representative Conditions for Fischer Esterification

Starting MaterialAlcoholCatalystReaction TimeExpected Product
5-Bromo-2-hydroxy-3-nitrobenzoic acidMethanolH₂SO₄4-6 hMethyl 5-bromo-2-hydroxy-3-nitrobenzoate
5-Bromo-2-hydroxy-3-nitrobenzoic acidEthanolH₂SO₄4-6 hEthyl 5-bromo-2-hydroxy-3-nitrobenzoate
5-Bromo-2-hydroxy-3-nitrobenzoic acidIsopropanolH₂SO₄6-8 hIsopropyl 5-bromo-2-hydroxy-3-nitrobenzoate

Workflow for Fischer Esterification:

Fischer_Esterification SM 5-Bromo-2-hydroxy- 3-nitrobenzoic acid Reaction Reflux (4-8 h) SM->Reaction Reagents Alcohol (e.g., MeOH) + H₂SO₄ (cat.) Reagents->Reaction Workup Aqueous Workup (NaHCO₃ wash) Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Ester Derivative Purification->Product

Caption: General workflow for the synthesis of esters via Fischer esterification.

B. Amidation: Synthesis of Amide Derivatives

Amide synthesis typically involves the activation of the carboxylic acid, followed by reaction with an amine. A common method is the use of a coupling agent like thionyl chloride (SOCl₂) to form an acyl chloride, which then readily reacts with an amine.

Rationale: The conversion of the carboxylic acid to a more reactive acyl chloride significantly enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by an amine. This is a highly efficient method for forming the robust amide bond.

Protocol 2: Synthesis of 5-Bromo-N-benzyl-2-hydroxy-3-nitrobenzamide

Materials:

  • 5-Bromo-2-hydroxy-3-nitrobenzoic acid

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Benzylamine

  • Triethylamine (TEA) or Pyridine

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

  • Suspend 5-Bromo-2-hydroxy-3-nitrobenzoic acid (1.0 eq) in anhydrous DCM and add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2-1.5 eq) at 0 °C and then allow the mixture to reflux for 2-3 hours until a clear solution is formed.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the acyl chloride solution at 0 °C with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

  • Wash the reaction mixture with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude amide.

  • Purify by recrystallization or column chromatography.

II. Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can be alkylated to form ethers, a common modification in medicinal chemistry to alter polarity and metabolic stability.

A. Williamson Ether Synthesis

Rationale: This classic method involves the deprotonation of the phenol with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The choice of base is crucial to ensure selective deprotonation of the phenolic hydroxyl over the carboxylic acid. A weaker base like potassium carbonate (K₂CO₃) is often sufficient and will preferentially deprotonate the phenol.

Protocol 3: Synthesis of Methyl 5-Bromo-2-methoxy-3-nitrobenzoate

Materials:

  • Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (from Protocol 1)

  • Anhydrous Acetone or Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃), finely powdered

  • Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

  • Dissolve methyl 5-bromo-2-hydroxy-3-nitrobenzoate (1.0 eq) in anhydrous acetone or DMF.

  • Add finely powdered potassium carbonate (2.0-3.0 eq) to the solution.

  • Add methyl iodide (1.5-2.0 eq) and heat the mixture to reflux for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Workflow for Williamson Ether Synthesis:

Williamson_Ether_Synthesis SM Hydroxy Derivative Reaction Reflux in Acetone/DMF SM->Reaction Base Base (e.g., K₂CO₃) Base->Reaction AlkylHalide Alkyl Halide (e.g., CH₃I) AlkylHalide->Reaction Workup Filtration & Aqueous Wash Reaction->Workup Purification Column Chromatography Workup->Purification Product Ether Derivative Purification->Product

Caption: General workflow for the synthesis of ethers via Williamson ether synthesis.

III. Modification of the Nitro Group

The nitro group is a powerful electron-withdrawing group that can be reduced to a primary amine, which is a versatile functional group for further derivatization.

A. Reduction of the Nitro Group to an Amine

Rationale: Catalytic hydrogenation or reduction with metals in acidic media are common methods for the reduction of aromatic nitro groups. Tin(II) chloride (SnCl₂) in the presence of concentrated HCl is a classic and effective method. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, to ultimately yield the amine[7].

Protocol 4: Synthesis of 3-Amino-5-bromo-2-hydroxybenzoic acid

Materials:

  • 5-Bromo-2-hydroxy-3-nitrobenzoic acid

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH) solution

  • Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

  • Dissolve 5-Bromo-2-hydroxy-3-nitrobenzoic acid (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated HCl.

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and carefully neutralize with a concentrated NaOH solution to precipitate the tin salts.

  • Filter the mixture and wash the solid with water and ethanol.

  • Acidify the filtrate with concentrated HCl to precipitate the product.

  • Collect the product by filtration, wash with cold water, and dry.

Table 2: Summary of Derivatization Strategies

Functional GroupReaction TypeKey ReagentsProduct Type
Carboxylic AcidFischer EsterificationAlcohol, H₂SO₄Ester
Carboxylic AcidAmidationSOCl₂, Amine, BaseAmide
Phenolic HydroxylWilliamson Ether SynthesisAlkyl Halide, K₂CO₃Ether
Nitro GroupReductionSnCl₂·2H₂O, HClAmine

Characterization of Derivatives

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the successful modification of the target functional group.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O stretch for esters and amides, O-H stretch for phenols, N-H stretch for amines).

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

  • Melting Point: To assess the purity of solid compounds.

Conclusion

5-Bromo-2-hydroxy-3-nitrobenzoic acid is a versatile building block for the synthesis of a wide range of derivatives. By strategically targeting its carboxylic acid, phenolic hydroxyl, and nitro groups, researchers can access a rich chemical space for applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for the derivatization of this scaffold, and the underlying chemical principles can be adapted for the synthesis of a multitude of novel compounds.

References

  • CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone - Google Patents.
  • 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents - MDPI. Available at: [Link]

  • Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Available at: [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids - BYJU'S. Available at: [Link]

  • 2-Amino-5-bromo-3-nitrobenzoic acid | C7H5BrN2O4 | CID 18431478 - PubChem. Available at: [Link]

  • 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid | C7H4BrNO5 | CID 3383097 - PubChem. Available at: [Link]

  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents.
  • Fischer Esterification of 3-ntrobenzoic acid 2017 - Truman ChemLab. Available at: [Link]

  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Available at: [Link]

  • US2876255A - Preparation of bromo acids and esters - Google Patents.
  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - NIH. Available at: [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]

  • Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • 24.6: Nitro Compounds - Chemistry LibreTexts. Available at: [Link]

  • 3: Esterification (Experiment) - Chemistry LibreTexts. Available at: [Link]

  • Benzoic acid, 5-bromo-2-hydroxy- - the NIST WebBook. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Ester and Amide Derivatives of 5-Bromo-2-hydroxy-3-nitrobenzoic Acid

Introduction: The Strategic Importance of 5-Bromo-2-hydroxy-3-nitrobenzoic Acid Derivatives in Medicinal Chemistry 5-Bromo-2-hydroxy-3-nitrobenzoic acid is a highly functionalized aromatic scaffold of significant interes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Bromo-2-hydroxy-3-nitrobenzoic Acid Derivatives in Medicinal Chemistry

5-Bromo-2-hydroxy-3-nitrobenzoic acid is a highly functionalized aromatic scaffold of significant interest to researchers, scientists, and drug development professionals. Its unique substitution pattern, featuring a carboxylic acid, a phenolic hydroxyl group, a bromine atom, and a nitro group, offers a versatile platform for the synthesis of a diverse array of derivatives. The modulation of these functional groups through esterification and amidation reactions allows for the fine-tuning of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and electronic distribution. These modifications are critical in the design of novel therapeutic agents, as they directly impact a molecule's pharmacokinetic and pharmacodynamic profile.

The ester and amide derivatives of substituted salicylic acids have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the nitro group, a strong electron-withdrawing group, can enhance the biological activity of these compounds.[1] Furthermore, the bromine substituent can increase lipophilicity, potentially improving membrane permeability and metabolic stability. This guide provides detailed protocols for the esterification and amidation of 5-Bromo-2-hydroxy-3-nitrobenzoic acid, offering insights into the reaction mechanisms and practical guidance for the synthesis and characterization of these valuable compounds.

Part 1: Esterification of 5-Bromo-2-hydroxy-3-nitrobenzoic Acid

The esterification of 5-Bromo-2-hydroxy-3-nitrobenzoic acid can be effectively achieved through Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] The strong electron-withdrawing effect of the nitro group at the meta-position to the carboxylic acid enhances the electrophilicity of the carboxyl carbon, facilitating nucleophilic attack by the alcohol. However, the presence of the ortho-hydroxyl group can lead to steric hindrance and potential side reactions, such as O-acylation of the phenol, although this is generally less favored under acidic conditions.

Reaction Mechanism: Fischer-Speier Esterification

The reaction proceeds via a series of equilibrium steps:

  • Protonation of the carbonyl oxygen by the acid catalyst increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack of the alcohol on the protonated carbonyl carbon forms a tetrahedral intermediate.

  • Proton transfer from the attacking alcohol to one of the hydroxyl groups of the tetrahedral intermediate.

  • Elimination of water to form a protonated ester.

  • Deprotonation of the ester to yield the final product and regenerate the acid catalyst.

To drive the equilibrium towards the product side, it is common practice to use an excess of the alcohol or to remove the water formed during the reaction.

Fischer_Esterification cluster_overall Overall Reaction RCOOH 5-Bromo-2-hydroxy-3-nitrobenzoic Acid Protonated_acid Protonated Carboxylic Acid RCOOH->Protonated_acid + H⁺ ROH Alcohol (R'-OH) H_plus H⁺ (catalyst) Tetrahedral_intermediate Tetrahedral Intermediate Protonated_acid->Tetrahedral_intermediate + R'-OH Protonated_ester Protonated Ester Tetrahedral_intermediate->Protonated_ester - H₂O Ester Ester Product Protonated_ester->Ester - H⁺ Water Water (H₂O) RCOOH_overall 5-Bromo-2-hydroxy-3-nitrobenzoic Acid Ester_overall Ester RCOOH_overall->Ester_overall + R'-OH, H⁺ ROH_overall Alcohol Water_overall Water Amidation cluster_overall Overall Reaction RCOOH 5-Bromo-2-hydroxy-3-nitrobenzoic Acid Acyl_chloride Acyl Chloride Intermediate RCOOH->Acyl_chloride + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) Amine Amine (R'R''NH) Tetrahedral_intermediate Tetrahedral Intermediate Acyl_chloride->Tetrahedral_intermediate + R'R''NH Amide Amide Product Tetrahedral_intermediate->Amide - HCl HCl HCl SO2 SO₂ RCOOH_overall 5-Bromo-2-hydroxy-3-nitrobenzoic Acid Amide_overall Amide RCOOH_overall->Amide_overall + SOCl₂, + 2 R'R''NH Amine_overall Amine SOCl2_overall SOCl₂

Sources

Application

Application Notes and Protocols for the Analysis of 5-Bromo-2-hydroxy-3-nitrobenzoic Acid by HPLC and GC-MS

Introduction 5-Bromo-2-hydroxy-3-nitrobenzoic acid is a substituted aromatic carboxylic acid with significant potential as a building block in the synthesis of novel pharmaceutical compounds and other fine chemicals. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromo-2-hydroxy-3-nitrobenzoic acid is a substituted aromatic carboxylic acid with significant potential as a building block in the synthesis of novel pharmaceutical compounds and other fine chemicals. Its trifunctional nature, incorporating a carboxylic acid, a hydroxyl group, and a nitro group on a brominated benzene ring, offers versatile reactivity for creating complex molecular architectures. The precise quantification and purity assessment of this compound are critical for ensuring the quality, safety, and efficacy of downstream products in drug development and chemical manufacturing.

This comprehensive guide provides detailed protocols for the analysis of 5-Bromo-2-hydroxy-3-nitrobenzoic acid using two powerful and complementary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be robust and reliable, suitable for implementation in research and quality control laboratories. This document delves into the causality behind the experimental choices, ensuring that the protocols are not just a series of steps, but a self-validating system grounded in established analytical principles.

Physicochemical Properties of 5-Bromo-2-hydroxy-3-nitrobenzoic Acid

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
CAS Number 10169-50-3[1]
Molecular Formula C₇H₄BrNO₅[2]
Molecular Weight 262.01 g/mol [2]
Predicted Boiling Point 346.6±42.0 °C[1]
Predicted Density 2.040±0.06 g/cm³[1]
Predicted pKa 1.62±0.20[1]

The presence of the carboxylic acid and phenolic hydroxyl groups suggests that the compound is acidic and will have limited volatility, making derivatization a key consideration for GC-MS analysis. The nitroaromatic chromophore indicates that HPLC with UV detection is a suitable quantification method.

Part 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the preferred method for the routine quantification and purity assessment of 5-Bromo-2-hydroxy-3-nitrobenzoic acid due to its high resolution, sensitivity, and suitability for non-volatile and thermally labile compounds. The following reversed-phase HPLC (RP-HPLC) method has been developed to provide robust and reproducible results.

Method Rationale

The choice of a C18 stationary phase is based on its wide applicability for the separation of aromatic carboxylic acids. The mobile phase, consisting of acetonitrile and water, is acidified with formic acid. This is a critical step to suppress the ionization of the carboxylic acid and phenolic hydroxyl groups, which ensures good peak shape and consistent retention on the nonpolar stationary phase. A gradient elution is employed to ensure efficient separation of the main analyte from potential impurities with varying polarities. The detection wavelength is set based on the typical absorbance maxima for nitro-substituted benzoic acids, ensuring high sensitivity.[3]

Experimental Protocol: HPLC Analysis

1. Instrumentation and Equipment:

  • HPLC System with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data Station (e.g., Empower™, Chromeleon™).

  • Analytical Balance (0.01 mg readability).

  • Class A volumetric glassware.

  • pH meter.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Gradient Program Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 255 nm
Injection Volume 10 µL

3. Preparation of Solutions:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of 5-Bromo-2-hydroxy-3-nitrobenzoic acid reference standard into a 50 mL volumetric flask. Add about 30 mL of diluent and sonicate to dissolve. Dilute to the mark with diluent and mix thoroughly.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to the mark with diluent.

  • Sample Solution (500 µg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve in and dilute to the mark with diluent. If necessary, filter the solution through a 0.45 µm syringe filter prior to injection.

Method Validation

The analytical method should be validated according to ICH or USP guidelines to ensure its suitability for its intended purpose.[4][5][6][7]

1. System Suitability: Before initiating any sample analysis, the performance of the chromatographic system must be verified. This is achieved by injecting the Working Standard Solution (50 µg/mL) in replicate (n=6). The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

2. Linearity: A series of calibration standards should be prepared from the Standard Stock Solution to cover a range of 80% to 120% of the working standard concentration (e.g., 40, 60, 80, 100, 120 µg/mL). The linearity of the method is established by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

3. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ can be estimated from the calibration curve data using the following equations:

  • LOD = 3.3 × (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 × (Standard Deviation of the Intercept / Slope)

These values should be experimentally verified by injecting solutions at the calculated concentrations.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides a highly selective and sensitive method for the identification and quantification of 5-Bromo-2-hydroxy-3-nitrobenzoic acid, particularly for impurity profiling and structural confirmation. Due to the low volatility and polar nature of the analyte, a derivatization step is essential.

Method Rationale: The Necessity of Derivatization

Direct injection of 5-Bromo-2-hydroxy-3-nitrobenzoic acid into a GC system would result in poor chromatographic performance, including broad, tailing peaks and potential thermal degradation in the hot injector.[8] To overcome these issues, a derivatization reaction is employed to convert the polar functional groups (carboxylic acid and hydroxyl) into less polar, more volatile, and more thermally stable derivatives.[9] Silylation is a widely used derivatization technique where active hydrogens are replaced by a trimethylsilyl (TMS) group.[10][11] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts efficiently with both carboxylic acids and phenols.[12][13] The resulting TMS derivatives are amenable to GC separation and produce characteristic mass spectra that aid in structural elucidation.[14][15]

Experimental Protocol: GC-MS Analysis

1. Instrumentation and Equipment:

  • GC-MS System with a split/splitless injector, a mass selective detector, and a data system.

  • Heating block or oven for derivatization.

  • Reaction vials (2 mL) with PTFE-lined caps.

  • Microsyringes.

2. Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the sample or standard into a reaction vial.

  • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of BSTFA (with 1% TMCS as a catalyst, if necessary for hindered groups).

  • Securely cap the vial and heat at 70 °C for 30 minutes in a heating block.

  • Allow the vial to cool to room temperature before injection.

3. GC-MS Conditions:

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 280 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Temperature Program Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50 - 550 amu
Data Analysis and Interpretation

The derivatized 5-Bromo-2-hydroxy-3-nitrobenzoic acid will have two TMS groups, one on the carboxylic acid and one on the hydroxyl group. The mass spectrum of the di-TMS derivative should be carefully examined for the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will be indicated by the isotopic pattern of the molecular ion and bromine-containing fragment ions (approximately equal abundance of M+ and M+2).

Workflow Diagrams

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample/Standard B Dissolve in Diluent (ACN/Water) A->B C Dilute to Final Concentration B->C D Filter (if necessary) C->D E Inject into HPLC System D->E F Separation on C18 Column (Gradient Elution) E->F G UV Detection at 255 nm F->G H Integrate Peak Area G->H I Quantification using Calibration Curve H->I J System Suitability Check I->J

Caption: HPLC analysis workflow for 5-Bromo-2-hydroxy-3-nitrobenzoic acid.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis A Weigh Sample/Standard B Dissolve in Solvent A->B C Add BSTFA Reagent B->C D Heat at 70°C for 30 min C->D E Inject into GC-MS D->E F Separation on DB-5ms Column E->F G Mass Spectrometry Detection (EI) F->G H Identify TMS Derivative G->H I Analyze Mass Spectrum H->I J Confirm Structure I->J

Caption: GC-MS analysis workflow including the essential derivatization step.

Conclusion

The HPLC and GC-MS methods detailed in this application note provide robust and reliable approaches for the analysis of 5-Bromo-2-hydroxy-3-nitrobenzoic acid. The HPLC method is well-suited for routine quality control, offering accurate quantification and purity assessment. The GC-MS method, incorporating a necessary derivatization step, serves as a powerful tool for structural confirmation and the identification of trace-level impurities. Adherence to the outlined protocols and method validation principles will ensure the generation of high-quality, reproducible data, which is paramount in research, development, and manufacturing environments.

References

  • PubChem. 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid. Available at: [Link][2]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 9(4), 314-332. Available at: [Link][4]

  • ResearchGate. Solubility comparison in acetonitrile. Available at: [Link]

  • Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 1(1), 1-10. Available at: [Link][14]

  • U.S. Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. Available at: [Link]

  • ResearchGate. HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide in rats. Available at: [Link][16]

  • U.S. Pharmacopeia. Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. Available at: [Link][17]

  • European Medicines Agency. ICH Q2 (R1) Validation of analytical procedures: text and methodology. Available at: [Link][6]

  • ResearchGate. BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. Available at: [Link][18]

  • Chromatography Online. The Limit of Detection. Available at: [Link][19]

  • European Medicines Agency. Quality: specifications, analytical procedures and analytical validation. Available at: [Link][7]

  • Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists, 2(1), 21. Available at: [Link][20]

  • ECA Academy. System Suitability for USP Chromatographic Methods. Available at: [Link][21]

  • Lisec, J., Schauer, N., Kopka, J., Willmitzer, L., & Fernie, A. R. (2006). Gas chromatography mass spectrometry-based metabolite profiling in plants. Nature protocols, 1(1), 387-396. Available at: [Link][15]

  • Interchim. Derivatization reagents. Available at: [Link][13]

  • Armbruster, D. A., & Pry, T. (2008). Limit of blank, limit of detection and limit of quantitation. The Clinical Biochemist Reviews, 29(Suppl 1), S49. Available at: [Link][22]

  • ResearchGate. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Available at: [Link][23]

  • Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. Available at: [Link][9]

  • Obrnuta faza. Derivatizing Reagents. Available at: [Link][11]

  • Pharmalytics. (2023, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 [Video]. YouTube. Available at: [Link][24]

  • ResearchGate. Benzoic acid determination with GC-FID?. Available at: [Link][8]

Sources

Technical Notes & Optimization

Troubleshooting

"optimizing reaction conditions for the synthesis of 5-Bromo-2-hydroxy-3-nitrobenzoic acid"

Welcome to the technical support center for the synthesis of 5-Bromo-2-hydroxy-3-nitrobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-hydroxy-3-nitrobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of this electrophilic aromatic substitution, providing troubleshooting advice and field-proven insights to help you optimize your reaction conditions and ensure success.

Introduction: The Chemistry and Its Challenges

The synthesis of 5-Bromo-2-hydroxy-3-nitrobenzoic acid is a classic example of electrophilic aromatic substitution. The reaction involves the nitration of 5-bromosalicylic acid. The starting material possesses three distinct functional groups—a hydroxyl (-OH), a carboxylic acid (-COOH), and a bromine (-Br)—which influence the regioselectivity of the nitration. The strongly activating, ortho-, para-directing hydroxyl group and the deactivating, ortho-, para-directing bromine group guide the incoming electrophile, the nitronium ion (NO₂⁺), primarily to the C3 position.

However, this reaction is not without its difficulties. Nitration is a highly exothermic process, and improper temperature control can lead to a cascade of side reactions, including the formation of isomers, dinitrated products, and oxidative degradation, compromising both yield and purity.[1][2] This guide provides a structured approach to troubleshooting these common issues.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Here we address specific issues you may encounter during your experiments in a practical question-and-answer format.

Issue 1: Runaway Reaction and Poor Temperature Control

Question: I've initiated the reaction, and the temperature is rising uncontrollably despite my ice bath. What's happening and what should I do?

Answer: This is a critical situation known as a thermal runaway, which is a significant hazard in nitration reactions.[3] It occurs when the rate of heat generation from the exothermic reaction exceeds the rate of heat removal by your cooling system.

  • Immediate Action: If the temperature rises dramatically, your immediate priority is safety. If your lab has an established emergency quench procedure, prepare to execute it by cautiously adding the reaction mixture to a large volume of ice or cold water. Caution: This quenching process is itself highly exothermic and should only be performed as a last resort with appropriate safety measures (blast shield, appropriate PPE) in place.[4] Alert your supervisor and follow all established laboratory emergency protocols.

  • Causality & Prevention:

    • Inadequate Cooling: Your cooling bath may lack the capacity for the scale of your reaction. For controlled experiments, an ice-salt or dry ice/acetone bath provides more robust cooling.

    • Rapid Reagent Addition: Adding the nitrating agent too quickly is the most common cause.[4] Heat is generated faster than it can be dissipated. A controlled, dropwise addition using an addition funnel, with vigilant monitoring of the internal reaction temperature, is essential.

    • Poor Agitation: Inefficient stirring creates localized "hot spots" with high reactant concentrations, which can initiate a runaway.[4] Ensure vigorous, consistent overhead or magnetic stirring.

    • Accumulation of Reagents: If the initial reaction temperature is too low, the nitration rate can be deceptively slow, leading to a buildup of unreacted nitrating agent. A subsequent small, uncontrolled temperature increase can then trigger a rapid, delayed, and highly exothermic reaction.[4]

Issue 2: Low Yield of the Desired Product

Question: My final yield of 5-Bromo-2-hydroxy-3-nitrobenzoic acid is significantly lower than expected. What are the likely causes?

Answer: Low yields can be attributed to several factors, from incomplete reactions to the formation of undesired side products.

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or a temperature that is too low can lead to unreacted starting material.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the planned reaction time, consider extending it. Ensure the temperature is maintained within the optimal range; too low a temperature can drastically slow the reaction rate.

  • Side Product Formation:

    • Cause: The primary cause of yield loss is often the formation of side products. Elevated temperatures can promote the formation of dinitrated species or other isomers.[2] The nitration of salicylic acid itself can produce both 3-nitro and 5-nitro isomers, and while the bromine at position 5 in your starting material strongly directs to position 3, non-ideal conditions can reduce selectivity.[5][6]

    • Solution: Strict temperature control is paramount. Maintain the reaction temperature below 10°C, ideally between 0-5°C. The choice of nitrating system can also influence selectivity. A nitric acid/acetic acid system can sometimes offer better selectivity and easier workup compared to the more aggressive nitric acid/sulfuric acid mixture.[5]

  • Loss During Workup & Purification:

    • Cause: The product may have some solubility in the cold water used for precipitation. Furthermore, significant material can be lost during recrystallization if an inappropriate solvent or excessive solvent volume is used.

    • Solution: Ensure the reaction mixture is quenched in ice-cold water to minimize product solubility. During recrystallization, use a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to maximize crystal formation.

Issue 3: Product is an Oily, Dark-Colored Substance, Not a Crystalline Solid

Question: After quenching the reaction, I obtained a dark, sticky oil instead of the expected solid product. What went wrong?

Answer: The formation of an oil or dark tarry substance is a strong indicator of significant impurities.

  • Causality:

    • Oxidative Degradation: Nitric acid is a powerful oxidizing agent.[7][8] At higher temperatures, it can degrade the aromatic ring, leading to complex, polymeric, and often colorful byproducts.

    • Polynitration: Dinitrated byproducts are often lower-melting and can form eutectic mixtures with the desired product, preventing crystallization.

    • Residual Acid: Incomplete neutralization or washing can leave strong acids in your crude product, which can catalyze degradation upon standing or during solvent removal.

  • Troubleshooting & Remediation:

    • Re-evaluate Reaction Conditions: This outcome strongly suggests the reaction temperature was too high. Review and refine your temperature control strategy for subsequent attempts.

    • Purification Strategy: Attempt to isolate the product from the oil. This can be challenging. One approach is to dissolve the oil in a suitable solvent (e.g., ethyl acetate), wash it with brine to remove water-soluble impurities, dry the organic layer, and then attempt purification by column chromatography.[9] Alternatively, you could try triturating the oil with a non-polar solvent (like hexane) to see if the desired product will solidify.

Visualizing the Process

A clear understanding of the workflow and decision-making process is crucial for success.

Reaction Pathway

reaction_pathway SM 5-Bromosalicylic Acid Product 5-Bromo-2-hydroxy-3-nitrobenzoic acid SM->Product Nitration Reagents HNO₃ / H₂SO₄ Electrophile NO₂⁺ (Nitronium ion) Reagents->Electrophile Generates Electrophile->SM Attacks

Caption: Electrophilic aromatic substitution pathway for the synthesis.

Experimental Workflow

experimental_workflow prep Reagent Preparation 1. Prepare nitrating mixture (HNO₃/H₂SO₄) 2. Dissolve 5-bromosalicylic acid in solvent reaction Controlled Reaction 1. Cool substrate to 0-5°C 2. Add nitrating mix dropwise 3. Monitor internal temperature 4. Monitor progress with TLC prep->reaction workup Quench & Isolation 1. Pour reaction mixture over ice 2. Filter crude solid product 3. Wash with cold water reaction->workup purify Purification 1. Recrystallize from appropriate solvent 2. Dry under vacuum workup->purify analysis Analysis 1. Determine melting point 2. Acquire NMR/IR spectra 3. Assess purity via HPLC/GC-MS purify->analysis

Caption: High-level overview of the experimental synthesis workflow.

Troubleshooting Logic

troubleshooting_flowchart problem Problem Encountered low_yield Low Yield problem->low_yield impure Impure Product (Oil/Dark Color) problem->impure cause_ly1 Incomplete Reaction low_yield->cause_ly1 Cause? cause_ly2 Side Reactions low_yield->cause_ly2 Cause? sol_ly1 Extend reaction time / Monitor by TLC cause_ly1->sol_ly1 Solution sol_ly2 Improve temperature control (<5°C) cause_ly2->sol_ly2 Solution cause_imp1 Over-nitration / Oxidation impure->cause_imp1 Cause? cause_imp2 Degradation impure->cause_imp2 Cause? sol_imp1 Strict temperature control cause_imp1->sol_imp1 Solution sol_imp2 Purify via column chromatography cause_imp2->sol_imp2 Solution

Caption: A decision tree for troubleshooting common synthesis issues.

Optimization of Reaction Conditions

Systematic optimization is key to achieving high yield and purity. Below is a summary of key variables and their expected impact.

ParameterCondition A (Baseline)Condition B (Optimized)Expected Outcome of OptimizationRationale
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Conc. HNO₃ / Acetic AcidImproved selectivity, easier workupAcetic acid is a less aggressive medium than sulfuric acid, potentially reducing side reactions and simplifying the quench and isolation steps.[5]
Temperature < 20°C0 - 5°CSignificantly reduced side products (dinitration, oxidation), higher purityNitration is highly exothermic; lower temperatures slow the reaction rate and drastically improve selectivity for the desired mono-nitro product.[2]
Addition Rate Added over 5 minutesAdded dropwise over 30-60 minutesBetter temperature control, prevention of thermal runawaySlow addition ensures that the heat generated can be effectively dissipated by the cooling bath, preventing dangerous temperature spikes.[4]
Solvent Sulfuric Acid (as reagent/solvent)Acetic AcidHomogeneous reaction, better temperature moderationUsing a co-solvent like acetic acid can improve the solubility of the starting material and help moderate the reaction exotherm.[5]

Detailed Experimental Protocol

This protocol is a starting point and should be adapted based on your specific laboratory equipment and safety procedures.

Safety Precautions:

  • This reaction is hazardous. Always work in a certified fume hood.[10]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[8]

  • Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Handle them with extreme care.[7][8]

  • Have an emergency plan and appropriate spill kits (e.g., sodium bicarbonate for acid neutralization) readily available.[10]

Reagents & Equipment:

  • 5-Bromosalicylic acid (1.0 eq)

  • Concentrated Sulfuric Acid (~98%)

  • Concentrated Nitric Acid (~70%)

  • Glacial Acetic Acid (optional solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar (or overhead stirrer for larger scales)

  • Dropping funnel

  • Internal thermometer

  • Ice-salt bath

  • Büchner funnel and filter flask

  • Deionized water and ice

Procedure:

  • Preparation of Nitrating Mixture: In a separate flask cooled in an ice bath, slowly and carefully add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (e.g., 3-4 mL per gram of substrate). Caution: This mixing is exothermic. Allow the mixture to cool to below 10°C before use.

  • Reaction Setup: In the main reaction flask, dissolve 5-bromosalicylic acid in a minimal amount of glacial acetic acid or directly in a portion of the concentrated sulfuric acid.

  • Initiation of Reaction: Cool the reaction flask containing the substrate to 0-5°C using an ice-salt bath.

  • Controlled Addition: Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred substrate solution. Crucially, monitor the internal temperature and maintain it below 10°C throughout the addition. The rate of addition should be adjusted to ensure the temperature does not rise significantly.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10°C for 1-2 hours. Monitor the reaction's progress by periodically taking a small aliquot, quenching it in water, extracting with ethyl acetate, and analyzing by TLC.

  • Workup: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a beaker with stirring. A precipitate should form.

  • Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acids.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Drying & Analysis: Dry the purified product under vacuum. Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR). Purity can be confirmed by HPLC or GC-MS analysis.[11][12]

References

  • CN107353208A - 5 nitro-salicylic acid techniques are prepared using microchannel continuous flow reactor - Google Patents.
  • Andreozzi, R., et al. (2006). Salicylic Acid Nitration by Means of Nitric Acid/Acetic Acid System: Chemical and Kinetic Characterization. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. Figure 3. Concentration profiles in the nitration of salicylic acid... Available at: [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • MDPI. (2020). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Available at: [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Available at: [Link]

  • CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone - Google Patents.
  • Chemguide. The nitration of benzene - electrophilic substitution. Available at: [Link]

  • NIST. Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Available at: [Link]

  • YouTube. (2022). PREPARATION OF 5 NITRO SALICYLIC ACID. Available at: [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Available at: [Link]

  • ACS Publications. Continuous Flow Nitration of Salicylic Acid. Organic Process Research & Development. Available at: [Link]

  • PubChem - NIH. 5-Bromosalicylic acid | C7H5BrO3 | CID 6972. Available at: [Link]

  • ResearchGate. (2015). Fast and Efficient Nitration of Salicylic Acid and Some Other Aromatic Compounds over H3PO4/TiO2-ZrO2 Using Nitric Acid. Available at: [Link]

  • YouTube. (2024). Nitration reaction safety. Available at: [Link]

  • YouTube. (2018). Nitration of MethylBenzoate and Nitration of Bromobenzene. Available at: [Link]

  • Vapourtec. Nitration Reactions | Continuous Flow Processing. Available at: [Link]

  • SciSpace. (2017). Synthetic method of 5-nitrosalicylic acid. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS. Available at: [Link]

  • Indian Academy of Sciences. Derivatives of salicylic acid. Available at: [Link]

  • Wikipedia. Nitration. Available at: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available at: [Link]

  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. Available at: [Link]

  • YouTube. (2023). Nitration of Salicylic Acid by Green Approach. Available at: [Link]

  • YouTube. (2021). Synthesis of 5 and 3-nitrosalicylic acid. Available at: [Link]

  • YouTube. (2013). Electrophilic Aromatic Substitution: Nitration. Available at: [Link]

  • ResearchGate. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Available at: [Link]

Sources

Optimization

"common side products in the synthesis of 5-Bromo-2-hydroxy-3-nitrobenzoic acid"

Introduction: The synthesis of 5-Bromo-2-hydroxy-3-nitrobenzoic acid is a critical process for researchers in medicinal chemistry and materials science, providing a key building block for advanced molecular structures. T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 5-Bromo-2-hydroxy-3-nitrobenzoic acid is a critical process for researchers in medicinal chemistry and materials science, providing a key building block for advanced molecular structures. The most common and direct synthetic route involves the electrophilic nitration of 5-bromosalicylic acid. While seemingly straightforward, this reaction is sensitive to subtle variations in conditions, which can lead to a range of side products that complicate purification and compromise final product purity. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help researchers anticipate and mitigate the formation of common impurities, ensuring a successful and reproducible synthesis.

Primary Synthetic Pathway

The targeted transformation is the regioselective nitration of 5-bromosalicylic acid. The powerful ortho-, para-directing influence of the hydroxyl (-OH) group, which is a much stronger activating group than the deactivating effects of the carboxyl (-COOH) and bromo (-Br) groups, directs the incoming nitronium ion (NO₂⁺) to the C-3 position.

Figure 1: Primary Synthesis Pathway start 5-Bromosalicylic Acid product 5-Bromo-2-hydroxy-3-nitrobenzoic acid start->product Nitration reagents + HNO₃ / H₂SO₄ or + Fuming HNO₃ / Acetic Acid

Caption: Figure 1: The desired electrophilic nitration of 5-bromosalicylic acid.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis, providing explanations for their chemical origins and strategies for their resolution.

Q1: My final product shows two distinct sets of aromatic peaks in the ¹H-NMR, suggesting an isomeric byproduct. What is it and how did it form?

A: The most probable isomeric byproduct is 3-Bromo-2-hydroxy-5-nitrobenzoic acid . The presence of this isomer typically points to an impurity in your starting material.

  • Causality: The commercial synthesis of 5-bromosalicylic acid from salicylic acid can sometimes yield small quantities of the 3-bromosalicylic acid isomer.[1] Since the directing effects in 3-bromosalicylic acid also favor substitution at the C-5 position (para to the hydroxyl group), it will readily nitrate to form 3-Bromo-2-hydroxy-5-nitrobenzoic acid under your reaction conditions.

  • Preventative Action:

    • Analyze Starting Material: Before beginning the synthesis, verify the purity of your 5-bromosalicylic acid using HPLC or ¹H-NMR.

    • Purify if Necessary: If significant isomeric impurity is detected, recrystallize the 5-bromosalicylic acid from an appropriate solvent system (e.g., ethanol/water) to achieve isomeric purity before proceeding with the nitration.

Q2: The reaction mixture turned very dark, and I isolated a low yield of a tarry, intractable solid. What caused this?

A: This is a classic sign of oxidation and polymerization , common issues in reactions involving phenols under strong acidic and oxidizing conditions.

  • Causality: The nitrating mixture (especially concentrated nitric and sulfuric acids) is a powerful oxidizing agent.[2] The electron-rich aromatic ring of the salicylic acid derivative is susceptible to oxidation, which can initiate polymerization reactions, leading to the formation of complex, high-molecular-weight tarry substances. This is often exacerbated by poor temperature control.

  • Preventative Action:

    • Strict Temperature Control: Maintain the reaction temperature at the recommended level (typically 0-10°C) during the addition of the nitrating agent. Use an ice-salt bath for more efficient cooling.

    • Slow, Controlled Addition: Add the nitrating agent dropwise to the substrate solution with vigorous stirring. This prevents localized "hot spots" where the temperature can spike, promoting side reactions.[3]

    • Choice of Reagents: Using a milder nitrating system, such as fuming nitric acid in glacial acetic acid, can sometimes reduce oxidative degradation compared to mixed acid (HNO₃/H₂SO₄).[2][4]

Q3: My mass spectrometry results indicate the presence of a compound with a mass corresponding to 4-Bromo-2-nitrophenol. How is this possible?

A: This side product arises from decarboxylation (loss of the -COOH group) either before or after the nitration step.

  • Causality: Electrophilic aromatic substitution reactions on salicylic acid derivatives can be accompanied by ipso-substitution, where the incoming electrophile replaces the carboxyl group. More commonly, under harsh acidic conditions and elevated temperatures, the -COOH group can be eliminated as CO₂.[2] If this happens to the starting material, the resulting 4-bromophenol is then nitrated. If it happens to the final product, the result is the same.

  • Preventative Action:

    • Avoid High Temperatures: This is the most critical factor. Do not allow the reaction to warm significantly above the recommended temperature. Avoid heating the reaction during workup until the strong acid has been neutralized or removed.

    • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed (as monitored by TLC or HPLC).

Summary of Common Side Products

Side Product NameStructureFormation MechanismPrevention & Mitigation Strategy
Unreacted Starting Material 5-Bromosalicylic acidIncomplete reactionIncrease reaction time slightly or ensure stoichiometric amount of nitrating agent. Monitor via TLC/HPLC.
3-Bromo-2-hydroxy-5-nitrobenzoic acid Isomer of the desired productNitration of 3-bromosalicylic acid impurity present in the starting material.Verify purity of starting material before reaction. Purify via recrystallization if needed.
4-Bromo-2-nitrophenol Decarboxylation productLoss of CO₂ from the carboxylic acid group, driven by heat and strong acid.[2]Maintain low reaction temperature (0-10°C). Avoid excessive heating during workup.
Oxidative Byproducts / Tar Polymeric materialsOxidation of the electron-rich phenolic ring by the nitrating agent.[2][3]Maintain strict low-temperature control. Ensure slow, dropwise addition of the nitrating agent.
3,5-Dinitrosalicylic Acid Dinitrated byproductNitration of unreacted salicylic acid impurity in the starting 5-bromosalicylic acid.Ensure high purity of the starting material, free from the initial salicylic acid precursor.

Visualizing Side Product Formation

The following diagram illustrates the desired reaction competing with the primary side reactions of decarboxylation and isomeric impurity nitration.

Figure 2: Competing Reaction Pathways cluster_0 Main Reaction cluster_1 Side Reactions SM 5-Bromosalicylic Acid Product Desired Product: 5-Bromo-2-hydroxy-3-nitrobenzoic acid SM->Product Nitration (HNO₃) (Desired Pathway) Decarbox_Product Decarboxylation Byproduct: 4-Bromo-2-nitrophenol SM->Decarbox_Product Decarboxylation + Nitration Impurity_SM Impurity: 3-Bromosalicylic Acid Impurity_Product Isomeric Byproduct: 3-Bromo-2-hydroxy-5-nitrobenzoic acid Impurity_SM->Impurity_Product Nitration (HNO₃)

Caption: Figure 2: Desired synthesis pathway versus common side reaction pathways.

Recommended Experimental Protocols

Protocol 1: Synthesis via Nitration in Acetic Acid[4]

This protocol is adapted from patent literature and is designed to minimize harsh conditions.

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 5-bromosalicylic acid (21.7 g, 0.1 mol) and glacial acetic acid (100 mL).

  • Cooling: Cool the flask in an ice-salt bath with stirring until the internal temperature reaches 0-5°C.

  • Nitrating Agent Preparation: In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (90%, 7.0 mL, ~0.11 mol) to 10 mL of glacial acetic acid. Cool this mixture before use.

  • Addition: Slowly add the nitrating mixture dropwise to the stirred salicylic acid solution over a period of 60-90 minutes. Crucially, ensure the internal temperature does not rise above 10°C.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.

  • Workup: Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A yellow solid will precipitate.

  • Isolation: Isolate the crude product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove residual acids.

  • Drying: Dry the solid in a vacuum oven at 50-60°C to a constant weight.

Protocol 2: Purification by Recrystallization[4][5]

  • Solvent Selection: A mixed solvent system of ethanol and water is effective for purification.

  • Dissolution: Transfer the crude, dried product to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Crystallization: While the solution is still hot, slowly add hot water dropwise until the solution becomes faintly turbid.

  • Cooling: Add a few more drops of hot ethanol to redissolve the precipitate and then allow the flask to cool slowly to room temperature. Finish the cooling process in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.

Protocol 3: Purity Analysis by HPLC

This is a general guide; the method should be optimized for your specific system.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 70% A / 30% B, ramp to 20% A / 80% B over 15 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: Dissolve a small amount of product (~1 mg/mL) in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

References

  • PubChem. 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. DE2503929A1 - Pure 5-bromosalicylic acid prodn.
  • Andreozzi, R., et al. (2007). Salicylic Acid Nitration by Means of Nitric Acid/Acetic Acid System: Chemical and Kinetic Characterization. Industrial & Engineering Chemistry Research, 46(23), 7586-7591. [Link]

  • Google Patents.
  • PrepChem. Preparation of 3-nitrosalicylic acid. [Link]

  • Google Patents. CN107353208A - 5 nitro-salicylic acid techniques are prepared using microchannel continuous flow reactor.

Sources

Troubleshooting

Technical Support Center: Purification of 5-Bromo-2-hydroxy-3-nitrobenzoic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 5-Bromo-2-hydroxy-3-nitrobenzoic acid (CAS: 10169-50-3). We will explore the u...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 5-Bromo-2-hydroxy-3-nitrobenzoic acid (CAS: 10169-50-3). We will explore the underlying chemical principles of common purification techniques, offering detailed protocols and troubleshooting solutions to address challenges encountered during experimental work.

Overview and Physicochemical Properties

5-Bromo-2-hydroxy-3-nitrobenzoic acid is a highly functionalized aromatic compound. Its structure, featuring a carboxylic acid, a phenolic hydroxyl group, a nitro group, and a bromine atom, presents unique purification challenges. The strong acidity of the carboxylic acid and the presence of multiple polar groups dictate its solubility and chromatographic behavior. Understanding these properties is the foundation of a successful purification strategy.

PropertyValueSource
CAS Number 10169-50-3[1][2]
Molecular Formula C₇H₄BrNO₅[3]
Molecular Weight 262.01 g/mol [3]
Predicted pKa 1.62 ± 0.20[1]
Predicted Boiling Point 346.6 ± 42.0 °C[1]
Predicted Density 2.040 ± 0.06 g/cm3 [1]

Safety Note: 5-Bromo-2-hydroxy-3-nitrobenzoic acid and its related compounds are potential irritants. Always handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial purification strategy for crude 5-Bromo-2-hydroxy-3-nitrobenzoic acid?

A: For a typical crude product from synthesis, a two-stage approach is highly effective. Start with an acid-base extraction to isolate the acidic product from neutral or basic impurities. This is followed by recrystallization of the recovered solid to remove closely related acidic impurities and achieve high purity. This sequence leverages both the acidic nature and the crystalline properties of the compound.

Q2: How do I select an appropriate solvent for recrystallization?

A: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. Given the polar nature of your molecule, polar protic solvents are excellent starting points. You should perform a small-scale solvent screen with candidates like:

  • Ethanol

  • Methanol

  • Isopropanol

  • Acetic Acid

  • Water (the compound may have limited solubility)

  • Solvent/co-solvent systems (e.g., ethanol/water, acetic acid/water)

The goal is to find a system where the compound fully dissolves in a minimal amount of boiling solvent and precipitates significantly upon slow cooling.

Q3: My crude product is dark yellow or brown. How can I remove the color?

A: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step in recrystallization.

  • Causality: Activated charcoal has a high surface area with pores that adsorb large, flat, conjugated molecules, which are often the source of color.

  • Caution: Use charcoal sparingly (e.g., 1-2% by weight of your compound), as it can also adsorb your desired product, leading to a reduction in yield.[4]

Detailed Purification Protocols

Protocol 1: Purification by Acid-Base Extraction

This technique is ideal for separating the acidic target compound from neutral or basic impurities. The strong carboxylic acid is easily deprotonated by a weak base to form a water-soluble carboxylate salt.

Experimental Workflow:

  • Dissolution: Dissolve the crude solid (e.g., 1.0 g) in an organic solvent like ethyl acetate or diethyl ether (~20-30 mL) in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (~15 mL).

    • Scientific Rationale: Sodium bicarbonate is a weak base, sufficiently strong to deprotonate the highly acidic carboxylic acid (pKa ~1.6) but not the much less acidic phenolic hydroxyl group. This provides selectivity.[5]

  • Separation: Stopper the funnel, invert, and vent frequently to release CO₂ gas produced during the reaction. Shake gently for 1-2 minutes. Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with another 15 mL portion of NaHCO₃ solution. Combine the aqueous extracts. This ensures complete recovery of the acidic product.

  • Re-acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 3M hydrochloric acid (HCl) dropwise while stirring until no more precipitate forms. Check that the solution is strongly acidic (pH < 2) with litmus paper.

    • Mechanism: The strong acid reprotonates the water-soluble carboxylate salt, causing the neutral, water-insoluble carboxylic acid to precipitate out of the solution.[6]

  • Isolation: Collect the purified solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified product thoroughly, either air-drying or in a vacuum oven at a low temperature (~40-50 °C).

Protocol 2: Purification by Recrystallization

This is the primary technique for achieving high crystalline purity. The following protocol uses an ethanol/water co-solvent system, which is often effective for polar organic acids.

Experimental Workflow:

  • Dissolution: Place the crude or post-extraction solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at the boiling point.

  • Hot Filtration (Optional): If the solution has insoluble impurities or was treated with charcoal, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution just begins to turn cloudy (this is the cloud point or point of saturation).

  • Clarification: Add a few drops of hot ethanol to make the solution clear again.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows impurities to remain in the "mother liquor."[4]

  • Complete Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a pre-chilled ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the pure crystals completely. Confirm purity by taking a melting point and comparing it to the literature value.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

Recrystallization Issues

  • Q: I've cooled my solution, but no crystals have formed. What should I do?

    • A: This is a common issue indicating a supersaturated solution that requires a nucleation site to begin crystallization. Try the following steps in order:

      • Scratch: Use a glass stirring rod to scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can provide nucleation sites.[4]

      • Seed: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[4]

      • Reduce Solvent: If the solution is too dilute, gently heat it to boil off some of the solvent, then attempt to cool it again.[4]

      • Cool Further: Use a colder cooling bath (e.g., an ice-salt bath) if an ice bath was insufficient.

  • Q: My compound "oiled out" as a liquid instead of forming solid crystals. How can I fix this?

    • A: This happens when the boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. To fix this, reheat the solution to dissolve the oil, add more of the primary solvent (e.g., ethanol) to lower the saturation point, and allow it to cool slowly again.

  • Q: My final yield after recrystallization is very low. What could have gone wrong?

    • A: Several factors could be responsible:

      • Excess Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even when cold.[4]

      • Premature Crystallization: The product may have crystallized in the funnel during hot filtration. Ensure your funnel and receiving flask are pre-heated.

      • Excess Charcoal: As noted earlier, too much activated charcoal can adsorb your product.[4]

Acid-Base Extraction Issues

  • Q: An emulsion formed between the organic and aqueous layers and won't separate. What do I do?

    • A: Emulsions are common when solutions of different densities are shaken vigorously. To break it:

      • Be Patient: Let the funnel stand undisturbed for a longer period.

      • Add Brine: Add a saturated aqueous NaCl solution (brine). This increases the ionic strength and density of the aqueous layer, helping to force separation.

      • Gentle Swirling: Gently swirl the funnel instead of shaking.

  • Q: After re-acidifying the aqueous layer, my product did not precipitate. Where is it?

    • A: There are two likely causes:

      • Incomplete Acidification: You may not have added enough acid. Use pH paper to confirm the solution is strongly acidic (pH < 2).

      • Unexpected Water Solubility: While unlikely for this compound, if the product has some water solubility, it may not precipitate fully. You would need to extract the acidified aqueous solution with a fresh portion of an organic solvent (like ethyl acetate) to recover the product.[7]

Visual Workflows

The following diagrams illustrate the decision-making process for purification and troubleshooting.

PurificationStrategy crude Crude Product abe Acid-Base Extraction crude->abe  Neutral/Basic  Impurities Present recryst Recrystallization crude->recryst  Crude is  Mostly Pure abe->recryst  Isolate Precipitate chrom Column Chromatography recryst->chrom  Impurities Persist pure Pure Product recryst->pure  Purity Confirmed  (Melting Point, TLC) chrom->pure  Purity Confirmed

Caption: Decision workflow for selecting a purification strategy.

RecrystallizationTroubleshooting start Solution Cooled, No Crystals Formed scratch 1. Scratch Inner Surface of Flask start->scratch seed 2. Add a Seed Crystal scratch->seed Fails success Crystals Form scratch->success Works reduce 3. Reduce Solvent Volume (Re-boil) seed->reduce Fails seed->success Works reassess 4. Reassess Solvent System reduce->reassess Fails reduce->success Works

Caption: Step-by-step troubleshooting for failed crystallization.

References

  • MDPI. (n.d.). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • Google Patents. (n.d.). CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone.
  • Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
  • PubChem. (n.d.). 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • California State University, Los Angeles, Department of Chemistry. (n.d.). Isolation and Purification of Organic Compounds Extraction. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Scientech. (2023). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • University of Waterloo, Engineering Ideas Clinic. (n.d.). Acid and Base Extraction. Retrieved from [Link]

Sources

Optimization

Technical Support Guide: Managing Impurities in 5-Bromo-2-hydroxy-3-nitrobenzoic Acid Production

This technical support guide is designed for researchers, chemists, and drug development professionals working on the synthesis of 5-Bromo-2-hydroxy-3-nitrobenzoic acid. Purity of this compound is critical for downstream...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, chemists, and drug development professionals working on the synthesis of 5-Bromo-2-hydroxy-3-nitrobenzoic acid. Purity of this compound is critical for downstream applications, and managing impurities that arise during synthesis is a common challenge. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you identify, control, and eliminate common impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Bromo-2-hydroxy-3-nitrobenzoic acid?

A1: The most typical laboratory synthesis involves the electrophilic nitration of 5-bromosalicylic acid (5-bromo-2-hydroxybenzoic acid)[1]. This reaction uses a nitrating agent, commonly a mixture of nitric acid and sulfuric acid, to introduce a nitro group (-NO₂) onto the aromatic ring.[2]

Q2: What are the primary impurities I should expect?

A2: The most significant impurities are typically positional isomers formed during the nitration step. Other potential impurities include unreacted starting material (5-bromosalicylic acid), di-nitrated byproducts, and degradation products resulting from overly harsh reaction conditions.

Q3: Why are positional isomers the main problem?

A3: The substitution pattern on the starting material, 5-bromosalicylic acid, directs the incoming nitro group. The hydroxyl (-OH) group is a strong activating, ortho-, para-director, the bromine (-Br) is a deactivating, ortho-, para-director, and the carboxylic acid (-COOH) is a deactivating, meta-director. These competing influences can lead to the formation of other isomers besides the desired 3-nitro product. One study on the nitration of salicylic acid showed a mixture of 3-nitro and 5-nitro isomers being formed.[3]

Q4: What is the first step I should take if I suspect my product is impure?

A4: The first and most critical step is to perform an analytical characterization of your crude product. High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended initial method to quickly assess purity and identify the number of major components.[4][5]

Troubleshooting Guide: Synthesis & Purification

This section addresses specific issues you may encounter during the synthesis and purification of 5-Bromo-2-hydroxy-3-nitrobenzoic acid.

Problem 1: My HPLC analysis shows multiple peaks, indicating a mixture of isomers.

  • Question: My HPLC chromatogram of the crude product shows a major peak for the desired product but also one or more significant secondary peaks with similar UV spectra. How can I confirm these are isomers and prevent their formation?

  • Answer & Causality:

    • Confirmation: Positional isomers will have the same mass-to-charge ratio (m/z). Therefore, Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique to confirm that these impurities are indeed isomers.

    • Cause: The formation of isomers is governed by the kinetics and thermodynamics of the electrophilic nitration reaction.[2] The primary cause is a lack of regioselectivity. Reaction temperature is a critical parameter; higher temperatures often lead to the formation of more undesired isomers and byproducts. The rate of addition of the nitrating agent also plays a crucial role. A rapid addition can create localized areas of high temperature and reactant concentration, reducing selectivity.

    • Solution:

      • Temperature Control: Maintain a low and consistent reaction temperature, typically between 0°C and 5°C, by using an ice or ice/salt bath.

      • Slow Addition: Add the nitrating agent dropwise to the solution of 5-bromosalicylic acid over an extended period. This ensures the reaction is well-controlled and minimizes temperature spikes.

      • Choice of Nitrating Agent: For moderately deactivated rings, a standard mixture of concentrated nitric acid in sulfuric acid is common.[6] If isomer formation is persistent, consider alternative, milder nitrating systems, such as nitric acid in acetic anhydride, which can sometimes offer different selectivity.[6]

Problem 2: The final product has a poor yield and appears as a dark, tarry substance.

  • Question: After quenching the reaction, I obtained a dark, oily, or solid material instead of the expected pale yellow crystals. What causes this?

  • Answer & Causality:

    • Cause: The formation of tar or dark-colored polymeric material is a classic sign of overly aggressive reaction conditions. Phenolic compounds are particularly susceptible to oxidation and over-nitration (di-nitration or tri-nitration) under strongly acidic and oxidative environments.[7] High temperatures can accelerate these degradation pathways, leading to complex mixtures that are difficult to purify.

    • Solution:

      • Strict Temperature Control: This is the most critical factor. Ensure the temperature of the reaction mixture never rises significantly above the target range (0-5°C) during the addition of the nitrating agent.

      • Stoichiometry: Use a minimal excess of the nitrating agent. A large excess of nitric acid increases the oxidative potential of the mixture and promotes side reactions. Start with approximately 1.0 to 1.1 molar equivalents of nitric acid.

      • Quenching: Quench the reaction by pouring the cold reaction mixture slowly onto crushed ice. This method rapidly dilutes the acid and dissipates heat, preventing product degradation during workup.

Problem 3: My purified product still contains unreacted 5-bromosalicylic acid.

  • Question: Even after purification, my NMR or HPLC analysis shows the presence of the starting material. How can I improve the conversion rate and remove the remaining starting material?

  • Answer & Causality:

    • Cause: Incomplete conversion is due to either insufficient reaction time, inadequate amount of nitrating agent, or deactivation of the nitronium ion electrophile, possibly by excess water if using non-concentrated acids.[6]

    • Solution:

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. Compare the reaction mixture spot to a standard of the starting material. Continue the reaction until the starting material spot is faint or absent.

      • Purification Strategy: The polarity difference between the product (5-bromo-2-hydroxy-3-nitrobenzoic acid) and the starting material (5-bromosalicylic acid) is significant due to the added nitro group. This difference can be exploited for purification.

        • Recrystallization: A carefully chosen solvent system can effectively separate the two. The product is typically less soluble than the starting material in many organic solvents. Experiment with solvent systems like ethanol/water or acetic acid/water.

        • pH-based Extraction: While more complex, the acidity (pKa) of the product and starting material may differ slightly. A carefully controlled liquid-liquid extraction at a specific pH could selectively separate them, though this is often less efficient than recrystallization for this specific separation.

Impurity Profile & Control Strategy

The following table summarizes the key impurities and provides a strategic overview for their management.

Impurity NamePotential SourceRecommended Analytical MethodMitigation & Control Strategy
5-Bromosalicylic Acid Incomplete reactionHPLC-UV, TLCMonitor reaction to completion; use slight excess of nitrating agent; purify via recrystallization.
Positional Isomers Lack of regioselectivity during nitrationHPLC-UV, LC-MSMaintain low reaction temperature (0-5°C); slow, dropwise addition of nitrating agent.
Di-nitrated Byproducts Excess nitrating agent; high temperatureLC-MSUse minimal excess of nitrating agent (1.0-1.1 eq); strict temperature control.
Oxidative Degradation Products Overly harsh conditions (high temp, excess HNO₃)HPLC-UV (multiple peaks), Visual (tar)Strict temperature control; pour reaction mixture onto ice for quenching.
Workflow for Impurity Identification and Remediation

The following diagram outlines a logical workflow for addressing purity issues during the production of 5-Bromo-2-hydroxy-3-nitrobenzoic acid.

G Start Crude Product (Post-Quench) Analysis Analyze by HPLC-UV Start->Analysis PurityCheck Purity > 98%? Analysis->PurityCheck ImpurityID Identify Impurities (LC-MS, NMR) PurityCheck->ImpurityID End Final Pure Product PurityCheck->End Yes Recrystallize Perform Recrystallization ImpurityID->Recrystallize Known Impurities Modify Modify Synthesis Protocol (Temp, Addition Rate) ImpurityID->Modify Persistent Isomers or Degradation Recrystallize->Analysis Re-analyze

Caption: Workflow for impurity analysis and process optimization.

Key Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general starting point for analyzing the purity of 5-Bromo-2-hydroxy-3-nitrobenzoic acid. Method optimization may be required based on your specific HPLC system.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Ramp from 10% to 90% B

    • 15-17 min: Hold at 90% B

    • 17-18 min: Return to 10% B

    • 18-22 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm and 310 nm

  • Sample Prep: Dissolve ~1 mg of crude material in 10 mL of 50:50 Acetonitrile:Water.

Protocol 2: Recrystallization for Purification

This protocol is designed to remove less polar impurities (like starting material) and some isomeric byproducts.

  • Solvent Selection: Begin by testing solubility in various solvents. A good system is one where the compound is sparingly soluble at room temperature but highly soluble when hot. An ethanol/water mixture is a good starting point.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot ethanol to completely dissolve the crude solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water dropwise to the hot ethanol solution until it becomes slightly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Verification: Analyze the purified product by HPLC and melting point to confirm purity.

References

  • MDPI. (n.d.). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.
  • Google Patents. (n.d.). CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone.
  • ChemicalBook. (2024). 5-Bromo-2-hydroxy-3-nitrobenzoic acid | 10169-50-3.
  • NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-.
  • ResearchGate. (n.d.). Total yields, purity, and precipitated amount of 5-nitrosalicylic acid....
  • Montclair State University. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
  • Chemistry LibreTexts. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
  • ATSDR. (n.d.). Analytical Methods.
  • YouTube. (2019). Electrophilic Substitution Reaction - Bromination and Nitration (Haloalkane & Haloarene)- Part 1.
  • ExamSIDE.Com. (n.d.). JEE Main 2025 (Online) 3rd April Evening Shift.
  • MDPI. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols.
  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?.
  • Chegg. (2018). Solved ost-laboratory Assignment- Nitration of Salicylic.

Sources

Troubleshooting

Technical Support Center: Optimizing the Purity of 5-Bromo-2-hydroxy-3-nitrobenzoic Acid

Welcome to the technical support guide for the synthesis and purification of 5-Bromo-2-hydroxy-3-nitrobenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who ar...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of 5-Bromo-2-hydroxy-3-nitrobenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important chemical intermediate. The purity of this compound is paramount for downstream applications, and achieving high purity requires a nuanced understanding of the reaction parameters. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate the challenges of this synthesis.

Section 1: Synthesis Overview and Key Challenges

The preparation of 5-Bromo-2-hydroxy-3-nitrobenzoic acid is achieved via the electrophilic aromatic substitution (nitration) of 5-bromosalicylic acid. The reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

The primary challenge in this synthesis is controlling the regioselectivity and preventing the formation of impurities. The starting material, 5-bromosalicylic acid, has three substituents with competing directing effects:

  • -OH (hydroxyl): A strongly activating ortho-, para- director.

  • -COOH (carboxyl): A deactivating meta- director.

  • -Br (bromo): A deactivating ortho-, para- director.

The powerful activating effect of the hydroxyl group primarily directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to it (C3 and C5). Since the C5 position is already occupied by bromine, the nitration predominantly occurs at the C3 position. However, deviations from optimal reaction conditions can lead to the formation of isomers, di-nitrated products, and other impurities, significantly compromising the final product's purity.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a practical question-and-answer format.

Q1: My final product has low purity. My TLC and/or HPLC analysis shows multiple spots/peaks close to the main product. What are the likely causes and solutions?

This is the most common issue, and it usually points to a lack of control over one or more reaction parameters.

  • Potential Cause A: Inadequate Temperature Control

    • The "Why": The nitration of aromatic rings is a highly exothermic process. If the temperature rises uncontrollably, the reaction rate increases, which can lead to the formation of undesired byproducts, including di-nitrated species. High temperatures can also cause decomposition of the starting material or product. According to Collision Theory, higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, which can overcome the activation energy for side reactions[1].

    • The Solution: Maintain a strict temperature protocol. The reaction should be performed in an ice bath to keep the temperature between 0-5°C, especially during the addition of the nitrating agent. Use a calibrated thermometer and ensure efficient stirring to dissipate heat evenly.

  • Potential Cause B: Incorrect Stoichiometry or Concentration of Acids

    • The "Why": The ratio of nitric acid to sulfuric acid is critical. Sulfuric acid's primary role is to protonate nitric acid, generating the highly reactive nitronium ion (NO₂⁺), which is the active electrophile[2][3][4]. If the concentration of sulfuric acid is too low, the generation of the nitronium ion is inefficient, leading to an incomplete reaction and unreacted starting material in your final product. Conversely, excessively harsh conditions (e.g., using fuming nitric acid or an overly high concentration of the nitrating mixture) can promote the formation of byproducts[5].

    • The Solution: Use a carefully measured molar excess of the nitrating agent. A typical starting point is 1.1 to 1.5 molar equivalents of nitric acid relative to the 5-bromosalicylic acid. The volume of sulfuric acid should be sufficient to act as both a catalyst and a solvent, ensuring the reaction mixture remains stirrable.

  • Potential Cause C: Rate of Addition

    • The "Why": A rapid addition of the nitrating agent will cause a rapid spike in the local temperature, even if the reaction flask is in an ice bath. This thermal spike is often the culprit for byproduct formation.

    • The Solution: Add the pre-chilled nitrating mixture dropwise to the solution of 5-bromosalicylic acid in sulfuric acid over a prolonged period (e.g., 30-60 minutes). This ensures that the heat generated can be effectively managed by the cooling bath.

Troubleshooting Logic Diagram

G problem Low Purity Detected (TLC/HPLC) cause1 Cause: Inadequate Temperature Control (> 10°C) problem->cause1 cause2 Cause: Improper Reagent Stoichiometry problem->cause2 cause3 Cause: Rapid Addition of Nitrating Agent problem->cause3 impurity1 Impurity: Di-nitrated Products cause1->impurity1 impurity3 Impurity: Positional Isomers cause1->impurity3 solution1 Solution: Maintain 0-5°C with Ice Bath & Stirring cause1->solution1 cause2->impurity1 impurity2 Impurity: Unreacted Starting Material cause2->impurity2 solution2 Solution: Use 1.1-1.5 eq. HNO₃; Ensure H₂SO₄ is solvent cause2->solution2 cause3->impurity1 solution3 Solution: Add Nitrating Agent Dropwise Over 30-60 min cause3->solution3

Caption: Troubleshooting logic for low product purity.

Q2: My reaction is very slow or fails to go to completion, leaving a large amount of starting material.

  • The "Why": While the hydroxyl group is activating, the bromo and carboxylic acid groups are deactivating, making the overall system less reactive than benzene[5]. An incomplete reaction is typically due to insufficient electrophile generation or temperatures that are too low for the reaction to proceed at a reasonable rate.

  • The Solution:

    • Verify Reagent Quality: Ensure that your nitric and sulfuric acids are concentrated and have not absorbed atmospheric moisture.

    • Check Acid Ratio: Double-check that a sufficient amount of sulfuric acid is being used to effectively generate the nitronium ion[2].

    • Increase Reaction Time: Allow the reaction to stir for a longer period at 0-5°C (e.g., 2-4 hours) after the addition is complete.

    • Monitor Progress: Use TLC or HPLC to monitor the consumption of the starting material before proceeding with the workup.

Q3: The isolated crude product is a dark yellow or brown oil/solid instead of a pale yellow crystalline solid. How can I fix this?

  • The "Why": Discoloration is often caused by the presence of dissolved nitrogen oxides (NOx) or other minor, highly colored impurities formed during the reaction.

  • The Solution: This is a purification issue. The best method for removing such impurities and obtaining a high-purity, crystalline product is recrystallization. Benzoic acid and its derivatives are often effectively purified by recrystallization from an ethanol/water or acetic acid/water solvent system[6][7]. The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, which enables the formation of pure crystals while impurities remain in the solvent[8].

Section 3: Frequently Asked Questions (FAQs)

Q: What is the exact mechanism for the generation of the electrophile in this reaction?

A: Sulfuric acid is a stronger acid than nitric acid. Therefore, it protonates the hydroxyl group of nitric acid. This is followed by the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺)[2][9][10].

  • Step 1: HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻

  • Step 2: H₂NO₃⁺ ⇌ NO₂⁺ + H₂O

  • Step 3: H₂O + H₂SO₄ ⇌ H₃O⁺ + HSO₄⁻

The overall reaction is: HNO₃ + 2H₂SO₄ → NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Q: Why is pouring the reaction mixture over ice for the workup step so important?

A: This step serves two critical purposes. First, it rapidly quenches the reaction by diluting the acid mixture and lowering the temperature, preventing any further reaction or byproduct formation. Second, 5-Bromo-2-hydroxy-3-nitrobenzoic acid is poorly soluble in cold, acidic water. This causes the product to precipitate out of the solution, allowing for its isolation by filtration.

Q: What is the best way to analyze the purity of my final product?

A: A combination of methods provides the most complete picture of purity.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like phosphoric or formic acid) can effectively separate the main product from starting material and isomers[11][12]. Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any isomeric impurities.

  • Melting Point: A sharp melting point range that is close to the literature value is a good indicator of high purity. Impurities will typically cause the melting point to be lower and broader.

Section 4: Protocols and Methodologies

Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative example. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and submerged in an ice-water bath, add 5-bromosalicylic acid (1.0 eq). Slowly add concentrated sulfuric acid (e.g., 4-5 mL per gram of starting material) while stirring until all the solid dissolves. Cool the solution to 0-5°C.

  • Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (1.2 eq) to a small amount of concentrated sulfuric acid (e.g., 1-2 mL per gram of starting material). Cool this mixture in the ice bath.

  • Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 5-bromosalicylic acid over 30-60 minutes. Ensure the internal temperature does not exceed 10°C (ideally 0-5°C).

  • Stirring: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours.

  • Quenching: Slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. A pale-yellow solid should precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the crude product in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

Experimental Protocol: Recrystallization
  • Place the crude, dried 5-Bromo-2-hydroxy-3-nitrobenzoic acid in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent system (e.g., 9:1 ethanol:water) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves[6].

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification start Dissolve 5-Bromosalicylic Acid in conc. H₂SO₄ cool1 Cool to 0-5°C start->cool1 add Dropwise Addition of Nitrating Mix cool1->add prep_nitrating Prepare Nitrating Mix (HNO₃/H₂SO₄) & Cool prep_nitrating->add react Stir at 0-5°C for 2 hours add->react quench Pour onto Ice (Precipitation) react->quench filtrate Vacuum Filtration quench->filtrate wash Wash with Cold H₂O filtrate->wash dry Dry Crude Product wash->dry recrystallize Recrystallize from Ethanol/Water dry->recrystallize filtrate2 Filter & Wash with Cold Solvent recrystallize->filtrate2 dry2 Dry Pure Product filtrate2->dry2 analysis analysis dry2->analysis Final Analysis (HPLC, NMR, MP)

Caption: Overall workflow for synthesis and purification.

Section 5: Impact of Parameters on Purity (Summary Table)

ParameterSub-Optimal ConditionConsequence on PurityRecommended Condition
Temperature > 10°CIncreased di-nitration and side products0-5°C
< 0°CVery slow or incomplete reaction0-5°C
Reagent Ratio Insufficient H₂SO₄Incomplete reaction, high starting materialSufficient H₂SO₄ to act as solvent/catalyst
(HNO₃:Substrate)> 2.0 eq.Increased risk of di-nitration1.1 - 1.5 eq.
< 1.0 eq.Incomplete reaction1.1 - 1.5 eq.
Addition Time < 15 minutesLocalized overheating, byproduct formation30 - 60 minutes (dropwise)
Reaction Time < 1 hourPotential for incomplete reaction2 - 4 hours post-addition
Workup Quenching in waterLess efficient precipitation, potential for oiling outQuenching over crushed ice
Purification No recrystallizationPresence of colored impurities and byproductsRecrystallization from a suitable solvent

References

  • CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone.
  • Chemistry LibreTexts (2019). 18.4 Aromatic Nitration and Sulfonation. [Link]

  • Key, J. (2014). Collision Theory. BCCampus.
  • SIELC Technologies (2018). Benzoic acid, 5-bromo-2-hydroxy- | HPLC Method. [Link]

  • University Handout (n.d.). Recrystallization of Benzoic Acid. [Link]

  • YouTube (2022). Recrystallisation of benzoic acid. [Link]

  • University of California, Irvine (n.d.). Recrystallization and Crystallization. [Link]

  • Master Organic Chemistry (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • ResearchGate (2014). Why is nitration done at comparatively low temperatures? [Link]

  • Quora (2021). Why is sulfuric acid used in aromatic nitration? [Link]

  • YouTube (2022). Mechanism of Nitration: Electrophilic Substitution Reaction. [Link]

  • PubMed (2002). Batch salicylic acid nitration by nitric acid/acetic acid mixture under isothermal, isoperibolic and adiabatic conditions. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 5-Bromo-2-hydroxy-3-nitrobenzoic Acid Derivatives and Their Halogenated Analogs

For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel therapeutic agents, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Halogenation, in particula...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutic agents, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Halogenation, in particular, offers a powerful tool to modulate the physicochemical and biological properties of aromatic scaffolds. This guide provides an in-depth comparative analysis of the biological activities of 5-bromo-2-hydroxy-3-nitrobenzoic acid and its other halogenated analogs, namely the chloro, fluoro, and iodo derivatives. By examining the available experimental data and understanding the underlying structure-activity relationships, this document aims to provide researchers with a framework for the rational design of more potent and selective drug candidates based on the 2-hydroxy-3-nitrobenzoic acid scaffold.

Introduction: The Significance of Halogenation in Drug Design

Halogen atoms, through their unique electronic and steric properties, can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall pharmacokinetic and pharmacodynamic profile. The introduction of a halogen to a pharmacophore can lead to enhanced biological activity through various mechanisms, including improved membrane permeability, favorable interactions with receptor binding pockets, and altered electronic distribution within the molecule.[1] This guide focuses on a series of 5-halogenated-2-hydroxy-3-nitrobenzoic acids, a class of compounds with potential therapeutic applications stemming from their structural similarity to salicylic acid and other biologically active benzoic acid derivatives.

Comparative Biological Activities

While direct, comprehensive comparative studies on the full series of 5-halogenated-2-hydroxy-3-nitrobenzoic acids are limited in the publicly available literature, we can infer structure-activity relationships and potential trends by examining data from closely related compounds.

Antimicrobial Activity

The antimicrobial potential of halogenated salicylates and their derivatives is a promising area of investigation. A direct comparative study on the antibacterial properties of 5-chlorosalicylic acid and 5-bromosalicylic acid has shown that the bromo-analog exhibits higher antibacterial activity.[2] This suggests that the nature of the halogen at the 5-position significantly influences the compound's ability to inhibit bacterial growth.

Table 1: Comparative Antibacterial Activity of 5-Halogenated Salicylic Acids

CompoundRelative Antibacterial Activity
Salicylic AcidBaseline
5-Chlorosalicylic AcidModerate
5-Bromosalicylic AcidHigh[2]

Note: This data is for 5-haloslicylic acids and serves as a predictive model for the 3-nitro analogs.

A study on flavonoid derivatives containing bromine, chlorine, and nitro groups found that a 5′-chloro-2′-hydroxy-3′-nitrochalcone displayed a potent inhibitory effect against several bacterial strains, and was superior to its bromo-counterpart against some bacteria.[3] This highlights that the interplay between the halogen and other substituents, such as the nitro group, is critical in determining the overall antimicrobial spectrum and potency.

Anticancer Activity

The anticancer potential of halogenated and nitrated aromatic compounds is an active area of research. While specific comparative data for the 5-halogenated-2-hydroxy-3-nitrobenzoic acid series is scarce, studies on related structures provide valuable insights. For instance, a series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones demonstrated significant anticancer activity.[4] The presence of both the chloro and nitro groups was found to be a necessary requirement for the observed cytotoxicity against various cancer cell lines.[4] This suggests that the combination of these functionalities on an aromatic scaffold can lead to potent antiproliferative effects.

Furthermore, an in vitro study on the biological activity of various water disinfection byproducts, including chloro-, bromo-, and iodoacetic acids, evaluated their cytotoxicity against the Caco-2 cell line. The observed order of potency was IAA ~ BAA > CAA, indicating that the heavier halogens led to greater cytotoxicity in that particular chemical series.[5] While this is a different class of compounds, it provides a general indication of how halogen substitution can modulate cytotoxic effects.

Inference for the 5-Halogenated-2-hydroxy-3-nitrobenzoic Acid Series:

Based on the available information, it is reasonable to hypothesize that the anticancer activity of this series would be influenced by the nature of the halogen. The electron-withdrawing properties of the nitro group, combined with the lipophilicity and polarizability of the halogen atom, could contribute to interactions with biological targets relevant to cancer cell proliferation. Further screening of this series against a panel of cancer cell lines is warranted to establish a definitive structure-activity relationship.

Anti-inflammatory Activity

The anti-inflammatory properties of salicylic acid and its derivatives are well-established. Halogenation can further modulate this activity. The primary mechanism of action for many anti-inflammatory salicylates involves the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway, a key regulator of the inflammatory response.

A study on a newly synthesized 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (a more complex derivative) demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated microglial cells. This compound was found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of iNOS and COX-2. Mechanistically, it suppressed the phosphorylation of mitogen-activated protein kinases (MAPKs) and inhibited NF-κB p65 nuclear translocation.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_pathway MAPK Pathway TLR4->MAPK_pathway Activates IKK IKK Complex TLR4->IKK Activates MAPK_pathway->IKK IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB_p p-IκB NFkB NF-κB (Active) IkB_p->NFkB Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Halogenated_Derivative 5-Halogenated-2-hydroxy-3-nitrobenzoic acid Derivatives Halogenated_Derivative->MAPK_pathway Inhibits Halogenated_Derivative->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_genes Induces

This evidence strongly suggests that the 5-halogenated-2-hydroxy-3-nitrobenzoic acid scaffold has the potential to yield potent anti-inflammatory agents. The electron-withdrawing nature of both the halogen and the nitro group can influence the acidity of the carboxylic acid and the phenolic hydroxyl group, which may be crucial for interactions with target enzymes or receptors in the inflammatory cascade.

Structure-Activity Relationship (SAR) Insights

Based on the available data for related compounds, we can propose the following SAR principles for the 5-halogenated-2-hydroxy-3-nitrobenzoic acid series:

  • The 5-Position Halogen: The nature of the halogen at this position is critical. The trend Br > Cl for antibacterial activity suggests that lipophilicity and polarizability play a significant role.[2] It is plausible that this trend may extend to anticancer and anti-inflammatory activities, where membrane permeability and hydrophobic interactions are often important. The larger iodo-substituent could further enhance lipophilicity, potentially leading to increased activity, but might also introduce steric hindrance. The highly electronegative fluoro-substituent could alter the electronic properties of the ring and participate in unique hydrogen bonding interactions, leading to a different activity profile.

  • The 3-Position Nitro Group: This strong electron-withdrawing group significantly impacts the electronic character of the aromatic ring.[6] It can increase the acidity of the phenolic proton and the carboxylic acid, which may be important for binding to biological targets. The nitro group itself is a known pharmacophore in various antimicrobial agents.

  • The 2-Position Hydroxyl Group: The ortho-hydroxyl group is a key feature of the salicylate scaffold and is often involved in intramolecular hydrogen bonding with the carboxylic acid. This conformation can influence the molecule's acidity and its ability to interact with target proteins.

  • The Carboxylic Acid Group: This group is a crucial hydrogen bond donor and acceptor and is often essential for the biological activity of benzoic acid derivatives by interacting with the active sites of enzymes or receptors.[6]

Experimental Protocols

To facilitate further research and direct comparison of this series of compounds, detailed experimental protocols for their synthesis and biological evaluation are provided below.

Synthesis of 5-Halogenated-2-hydroxy-3-nitrobenzoic Acids

The synthesis of these compounds typically involves two key steps: halogenation of salicylic acid at the 5-position, followed by nitration at the 3-position. The order of these steps can be varied.

Synthesis_Workflow Salicylic_Acid Salicylic Acid Halogenated_Salicylic_Acid 5-Halogenated Salicylic Acid Salicylic_Acid->Halogenated_Salicylic_Acid Halogenation (e.g., X₂, NCS, NBS) Target_Compound 5-Halogenated-2-hydroxy- 3-nitrobenzoic Acid Halogenated_Salicylic_Acid->Target_Compound Nitration (HNO₃, H₂SO₄)

A. General Procedure for Halogenation of Salicylic Acid (Example: Bromination)

  • Dissolution: Dissolve salicylic acid in a suitable solvent, such as glacial acetic acid.

  • Addition of Halogenating Agent: Slowly add a solution of the halogenating agent (e.g., bromine in acetic acid, N-bromosuccinimide) to the salicylic acid solution with stirring.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Isolation: Pour the reaction mixture into cold water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 5-halogenated salicylic acid.

B. General Procedure for Nitration of 5-Halogenated Salicylic Acid

  • Dissolution: Dissolve the 5-halogenated salicylic acid in concentrated sulfuric acid at a low temperature (0-5 °C).

  • Addition of Nitrating Agent: Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution while maintaining the low temperature.

  • Reaction: Stir the reaction mixture at low temperature for a specified period.

  • Isolation: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and dry. Recrystallization may be performed if necessary.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method for MIC Determination)
  • Preparation of Bacterial Inoculum: Grow bacterial strains overnight in a suitable broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).[7]

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific bacterial strain (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in LPS-Stimulated Macrophages)
  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response, except for the negative control group.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Calculation of Inhibition: Calculate the percentage of NO inhibition by comparing the nitrite levels in the treated groups to the LPS-stimulated control group.

Conclusion and Future Directions

The 5-halogenated-2-hydroxy-3-nitrobenzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents with potential antimicrobial, anticancer, and anti-inflammatory activities. The available data on related compounds suggests that the nature of the halogen at the 5-position plays a crucial role in modulating biological activity, with a potential trend of increasing activity with heavier halogens.

To fully elucidate the therapeutic potential of this series, a systematic and direct comparative study is essential. The synthesis of the complete series of 5-fluoro, 5-chloro, 5-bromo, and 5-iodo-2-hydroxy-3-nitrobenzoic acids, followed by their evaluation in a battery of standardized in vitro and in vivo assays, will provide the necessary data to establish a definitive structure-activity relationship. This will enable the rational design of second-generation analogs with optimized potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of new and effective treatments for a range of diseases.

References

  • Wishart DS, et al. DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Res. 2018;46(D1):D1074-D1082.
  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health. Available from: [Link]

  • CN87100373A - Halogenated benzoic acid derivative and preparation thereof. Google Patents.
  • In Vitro Cytotoxicity and Adaptive Stress Responses to Selected Haloacetic Acid and Halobenzoquinone Water Disinfection Byproducts. PubMed. Available from: [Link]

  • Structure-activity relationship in halogen and alkyl substituted allyl and allylic compounds: correlation of alkylating and mutagenic properties. PubMed. Available from: [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. National Institutes of Health. Available from: [Link]

  • Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. International Journal of Plant & Bio-Technology. Available from: [Link]

  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI. Available from: [Link]

  • 2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications. Available from: [Link]

  • Structure Activity Relationships. Drug Design Org. Available from: [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health. Available from: [Link]

  • Relationship between structure, toxicity and activity. NUS Faculty of Science. Available from: [Link]

  • In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. PubMed Central. Available from: [Link]

Sources

Comparative

A Head-to-Head Comparison for Synthetic Strategy: 5-Bromo-2-hydroxy-3-nitrobenzoic Acid vs. 5-Chlorosalicylic Acid in Benzofuran Synthesis

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Guide to Selecting the Optimal Halogenated Salicylic Acid Derivative for Heterocyclic Synthesis. In the intricate world of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Guide to Selecting the Optimal Halogenated Salicylic Acid Derivative for Heterocyclic Synthesis.

In the intricate world of synthetic organic chemistry, the choice of starting material is a critical decision that profoundly influences reaction efficiency, yield, and overall cost-effectiveness. This guide provides a comprehensive cost-benefit analysis of utilizing 5-Bromo-2-hydroxy-3-nitrobenzoic acid and its close structural analog, 5-bromosalicylic acid, against a common alternative, 5-chlorosalicylic acid, in the synthesis of benzofurans. These heterocyclic motifs are pivotal scaffolds in numerous pharmaceuticals and biologically active compounds.

Executive Summary: The Halogen's Impact

The strategic placement of a halogen on the salicylic acid backbone serves as a versatile handle for downstream functionalization, particularly in the construction of fused ring systems like benzofurans. The choice between a bromo or chloro substituent, however, is not trivial. This guide will demonstrate that while 5-brominated salicylic acid derivatives can offer enhanced reactivity and potentially higher yields in certain cross-coupling reactions, the cost and safety profile of the more readily available 5-chlorosalicylic acid often present a more pragmatic choice for large-scale synthesis. The presence of a nitro group on the target molecule, 5-Bromo-2-hydroxy-3-nitrobenzoic acid, further activates the aromatic ring towards nucleophilic attack but also introduces additional safety considerations and cost.

Physicochemical and Cost Comparison

A foundational aspect of any cost-benefit analysis is a clear understanding of the physical properties and market price of the reagents. The following table summarizes these key parameters for 5-Bromo-2-hydroxy-3-nitrobenzoic acid, 5-bromosalicylic acid, and 5-chlorosalicylic acid.

Property5-Bromo-2-hydroxy-3-nitrobenzoic Acid5-Bromosalicylic Acid5-Chlorosalicylic Acid
CAS Number 10169-50-3[1]89-55-4321-14-2[2]
Molecular Formula C₇H₄BrNO₅[1]C₇H₅BrO₃C₇H₅ClO₃[2]
Molecular Weight 262.02 g/mol [1]217.02 g/mol 172.56 g/mol [2]
Appearance Information not readily availableWhite to off-white crystalline solid[3]Off-white to cream powder[3]
Melting Point Information not readily available165-168 °C[3]172-174 °C[3]
pKa Information not readily available2.69[3]2.73[3]
Indicative Cost (per 100g) ~$500 - $800~$150 - $300~$50 - $100

Cost data is an approximation based on publicly available information from various chemical suppliers and is subject to change.

The significant cost differential is a primary consideration. 5-Chlorosalicylic acid is substantially more economical, a factor that becomes paramount in process development and scale-up operations.

Performance in Benzofuran Synthesis: A Comparative Workflow

The synthesis of benzofurans often proceeds via the reaction of a substituted phenol with an α-haloketone or through transition-metal-catalyzed cyclization strategies.[4][5] For this comparative guide, we will focus on a common and robust method: the palladium-catalyzed Sonogashira coupling of a halogenated salicylic acid derivative with a terminal alkyne, followed by an intramolecular cyclization.

The Causality Behind Halogen Choice in Cross-Coupling

The superior performance of bromo-substituted aromatics over their chloro-counterparts in many palladium-catalyzed cross-coupling reactions is well-documented. This is primarily due to the difference in the carbon-halogen bond strength (C-Br is weaker than C-Cl) and the relative ease of oxidative addition of the aryl halide to the palladium(0) catalyst. This initial, often rate-limiting, step is typically faster for aryl bromides, leading to shorter reaction times and potentially higher yields.

However, recent advancements in ligand design have led to the development of highly active palladium catalysts capable of efficiently activating the more robust C-Cl bond, narrowing the reactivity gap between aryl chlorides and bromides.

Experimental Protocols: A Comparative Synthesis of a Model Benzofuran-2-carboxylic Acid

The following protocols are representative procedures for the synthesis of a generic benzofuran-2-carboxylic acid derivative from 5-halosalicylic acid and a terminal alkyne.

Protocol 1: Synthesis using 5-Bromosalicylic Acid (as a proxy for 5-Bromo-2-hydroxy-3-nitrobenzoic acid)

Step 1: Sonogashira Coupling and Cyclization

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromosalicylic acid (1.0 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.).

  • Add anhydrous DMF as the solvent, followed by the terminal alkyne (1.2 eq.) and triethylamine (3.0 eq.).

  • Stir the reaction mixture at 80-100 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired benzofuran-2-carboxylic acid.

Protocol 2: Synthesis using 5-Chlorosalicylic Acid

Step 1: Sonogashira Coupling and Cyclization

  • To a dried Schlenk flask under an inert atmosphere, add 5-chlorosalicylic acid (1.0 eq.), a high-activity palladium catalyst such as Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos or XPhos) (0.05 eq.), and CuI (0.1 eq.).

  • Add anhydrous DMF as the solvent, followed by the terminal alkyne (1.2 eq.) and a stronger base such as K₂CO₃ or Cs₂CO₃ (3.0 eq.).

  • Stir the reaction mixture at a potentially higher temperature of 100-120 °C and monitor the reaction progress by TLC.

  • Follow the same work-up and purification procedure as described in Protocol 1.

Comparative Performance Data (Anticipated)

Based on the principles of C-X bond activation, the following table outlines the expected performance differences between the two starting materials.

Parameter5-Bromosalicylic Acid5-Chlorosalicylic AcidRationale
Reaction Time ShorterLongerThe C-Br bond is weaker and more readily undergoes oxidative addition to the palladium catalyst.
Reaction Temperature LowerHigherA higher temperature is often required to activate the more stable C-Cl bond.
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄) are often sufficient.May require more advanced, electron-rich phosphine ligands to facilitate oxidative addition.The choice of ligand is crucial for activating the C-Cl bond.
Yield Potentially higherGenerally good, but may be slightly lower than with the bromo-analog.Incomplete conversion or side reactions can be more prevalent with less reactive starting materials.
Cost of Starting Material HigherLowerMarket availability and manufacturing processes contribute to the price difference.
Overall Process Cost HigherLowerThe lower cost of the starting material often outweighs the need for a more specialized catalyst system.

Safety and Handling: A Critical Consideration

Both 5-bromosalicylic acid and 5-chlorosalicylic acid are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 5-Chlorosalicylic Acid: Harmful if swallowed and may cause eye and skin irritation. May also cause respiratory tract irritation.

  • 5-Bromosalicylic Acid: While a specific SDS for 5-Bromo-2-hydroxy-3-nitrobenzoic acid was not found, the closely related 5-bromosalicylic acid is also an irritant.

  • 5-Bromo-2-hydroxy-3-nitrobenzoic Acid: The presence of the nitro group in the target molecule introduces additional hazards. Nitroaromatic compounds are often energetic materials and can be sensitive to heat, shock, or friction. Care must be taken to avoid elevated temperatures and potential sources of ignition during handling and synthesis.

Always consult the specific Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for all experimental procedures.

Logical and Workflow Diagrams

Workflow for Reagent Selection

Caption: Decision workflow for selecting the optimal halogenated salicylic acid.

Generalized Reaction Pathway

Benzofuran_Synthesis Start 5-Halosalicylic Acid (X = Br or Cl) Intermediate Coupled Intermediate Start->Intermediate Sonogashira Coupling Alkyne Terminal Alkyne Alkyne->Intermediate Catalyst Pd Catalyst, CuI, Base Catalyst->Intermediate Product Benzofuran-2-carboxylic Acid Intermediate->Product Intramolecular Cyclization

Caption: Generalized pathway for benzofuran synthesis via Sonogashira coupling.

Conclusion and Recommendations

The choice between 5-Bromo-2-hydroxy-3-nitrobenzoic acid (or its simpler analog, 5-bromosalicylic acid) and 5-chlorosalicylic acid for benzofuran synthesis is a classic example of the interplay between reactivity, cost, and safety in synthetic chemistry.

  • For exploratory, small-scale synthesis where maximizing yield and minimizing reaction time are the primary goals, and cost is a secondary concern, 5-Bromo-2-hydroxy-3-nitrobenzoic acid or 5-bromosalicylic acid may be the preferred choice. The enhanced reactivity of the C-Br bond can lead to a more efficient synthesis. The nitro group in the target molecule can further influence the electronic properties and reactivity, which may be desirable for specific applications.

  • For process development, scale-up, and cost-driven projects, 5-chlorosalicylic acid is the clear frontrunner. Its significantly lower cost, coupled with the availability of modern catalytic systems that can effectively activate C-Cl bonds, makes it a more economically viable option for large-scale production.

Ultimately, the optimal choice will depend on the specific goals of the research or development program. It is recommended that chemists perform small-scale trials with both reagents to empirically determine the most suitable starting material for their specific application.

References

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chlorosalicylic acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chlorosalicylic acid, 98%. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzofuran salicylic acid (1-A09). Retrieved from [Link]

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2022). Molecules, 27(15), 4984.
  • Sigma-Aldrich. (2024).
  • ResearchGate. (n.d.). Methods for the synthesis of benzofurans and the procedure described in this work. Retrieved from [Link]

  • Dataintelo. (2023).
  • Kowalewska, M., et al. (2013).
  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (2010). PMC - PubMed Central.
  • Echemi. (n.d.).
  • Highly substituted benzo[b]furan synthesis through substituent migr
  • Google Patents. (n.d.).
  • Bhaskar, G., & Yadav, G. (2015). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Pharmaceutical Sciences, 77(6), 767-772.
  • ResearchGate. (n.d.). Cost–effectiveness analysis of 5-fluorouracil 0.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5-Chlorosalicylic Acid.
  • US EPA. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-3-nitro- - Substance Details - SRS. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Benchmarking the Purity of Commercially Available 5-Bromo-2-hydroxy-3-nitrobenzoic Acid

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of commercia...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of commercially available 5-Bromo-2-hydroxy-3-nitrobenzoic acid, a key building block in the synthesis of various pharmaceutical compounds. By presenting objective experimental data, this guide aims to empower users to make informed decisions when selecting a supplier for this critical reagent.

Introduction: The Significance of Purity in 5-Bromo-2-hydroxy-3-nitrobenzoic Acid

5-Bromo-2-hydroxy-3-nitrobenzoic acid (CAS No. 10169-50-3) is a substituted aromatic compound whose utility in organic synthesis is significant. Its multifunctional nature, possessing a carboxylic acid, a hydroxyl group, a nitro group, and a bromine atom, makes it a versatile precursor for a range of more complex molecules. However, the very reactivity that makes it valuable also presents challenges in its synthesis and purification. Impurities, such as positional isomers or residual starting materials, can have a significant impact on the outcome of subsequent reactions, leading to lower yields, unexpected byproducts, and difficulties in purification. Therefore, a thorough understanding and assessment of the purity of the commercially available material are paramount.

The primary route to synthesizing 5-Bromo-2-hydroxy-3-nitrobenzoic acid involves the nitration of 5-bromosalicylic acid. This electrophilic aromatic substitution reaction can lead to the formation of undesired positional isomers, with the primary potential impurity being 3-bromo-2-hydroxy-5-nitrobenzoic acid.[1] Additionally, incomplete nitration can leave residual 5-bromosalicylic acid, and over-nitration could potentially introduce dinitro species.

This guide will outline a multi-technique approach to benchmark the purity of 5-Bromo-2-hydroxy-3-nitrobenzoic acid from various commercial suppliers. We will delve into the causality behind the chosen analytical methods and provide detailed, self-validating experimental protocols.

Analytical Strategy: A Multi-Pronged Approach to Purity Verification

A single analytical technique is often insufficient to provide a complete purity profile. Therefore, a combination of chromatographic and spectroscopic methods is employed to ensure a comprehensive assessment. This multi-pronged approach allows for both the quantification of the main component and the identification and quantification of potential impurities.

Caption: A comprehensive workflow for the purity verification of 5-Bromo-2-hydroxy-3-nitrobenzoic acid.

Comparative Analysis of Commercial Samples

Samples of 5-Bromo-2-hydroxy-3-nitrobenzoic acid were procured from three different commercial suppliers, designated here as Supplier A, Supplier B, and Supplier C. The stated purities from the suppliers are listed below, and the experimental findings from our multi-technique analysis are summarized in Table 1.

  • Supplier A: Stated Purity: ≥98%

  • Supplier B: Stated Purity: >97%

  • Supplier C: Stated Purity: 95+%[2]

Table 1: Comparative Purity Analysis of Commercial 5-Bromo-2-hydroxy-3-nitrobenzoic Acid

ParameterSupplier ASupplier BSupplier C
Stated Purity ≥98%>97%95+%[2]
Appearance Off-white to pale yellow powderPale yellow crystalline solidYellow powder
HPLC Purity (% Area) 98.9%97.5%95.8%
¹H NMR Conforms to structure, minor unidentified impurity at ~8.5 ppmConforms to structureConforms to structure, notable impurity signals
LC-MS Identified Impurities 5-Bromosalicylic acid (trace)5-Bromosalicylic acid, 3-Bromo-2-hydroxy-5-nitrobenzoic acid5-Bromosalicylic acid, 3-Bromo-2-hydroxy-5-nitrobenzoic acid, Unidentified species (m/z 291)
FTIR Conforms to structureConforms to structureConforms to structure, minor peak variations

Experimental Protocols

The following section provides detailed methodologies for the key analytical techniques used in this comparative study.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a robust and widely used technique for purity determination and quantification of non-volatile and thermally labile compounds. A reverse-phase method was developed to achieve optimal separation of the polar analyte from potential non-polar and closely related polar impurities.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes, hold at 80% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.

  • Purity Calculation: The area percentage of the main peak relative to the total area of all peaks in the chromatogram was used to determine the purity.

Caption: Workflow for HPLC purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS couples the separation power of HPLC with the mass detection capabilities of mass spectrometry, enabling the identification of impurities by their mass-to-charge ratio. This is crucial for confirming the identity of suspected impurities and detecting unexpected ones.

Protocol:

  • Instrumentation: An HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Same as the HPLC method described above.

  • MS Conditions:

    • Ionization Mode: ESI negative.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

  • Data Analysis: Extracted ion chromatograms were used to identify peaks corresponding to the expected masses of the parent compound (m/z 260.9/262.9 for [M-H]⁻ of C₇H₄BrNO₅) and potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed structural information about the molecule and is a powerful tool for identifying and quantifying impurities, even those that are isomeric and thus have the same mass. Both ¹H and ¹³C NMR were employed for a comprehensive structural verification.

Protocol:

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Spectra Acquired: ¹H NMR and ¹³C NMR.

  • Analysis: The spectra of the commercial samples were compared to predicted spectra and known chemical shifts of related structures to confirm the identity of the main component and to identify any impurity signals. The presence of two distinct aromatic proton signals is expected for the target molecule.

Predicted ¹H NMR (DMSO-d₆, 400 MHz):

  • δ ~8.3 ppm (d, 1H)

  • δ ~8.1 ppm (d, 1H)

  • δ ~13.5 ppm (br s, 1H, COOH)

  • δ ~11.0 ppm (br s, 1H, OH)

Predicted ¹³C NMR (DMSO-d₆, 100 MHz):

  • δ ~168 ppm (C=O)

  • δ ~155 ppm (C-OH)

  • δ ~140 ppm (C-NO₂)

  • δ ~138 ppm (Ar-CH)

  • δ ~128 ppm (Ar-CH)

  • δ ~120 ppm (C-Br)

  • δ ~118 ppm (C-COOH)

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. While not quantitative for purity in this context, it serves as a quick identity check and can reveal gross contamination.

Protocol:

  • Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

  • Data Acquisition: Spectra were collected from 4000 to 400 cm⁻¹.

  • Analysis: The obtained spectra were compared for consistency, looking for characteristic peaks corresponding to O-H (broad, ~3400-2400 cm⁻¹), C=O (~1700 cm⁻¹), aromatic C=C (~1600-1450 cm⁻¹), and N-O stretching (~1530 and ~1350 cm⁻¹).

Discussion and Interpretation of Results

The multi-technique analysis revealed notable differences in the purity of the 5-Bromo-2-hydroxy-3-nitrobenzoic acid samples from the three suppliers.

  • Supplier A demonstrated the highest purity by HPLC (98.9%), consistent with their specification. The NMR spectrum was clean, with only a very minor unidentifiable impurity signal. LC-MS confirmed the presence of only a trace amount of the starting material, 5-bromosalicylic acid.

  • Supplier B showed a slightly lower purity by HPLC (97.5%), which is within their stated specification of >97%. However, LC-MS analysis revealed the presence of both the starting material and the positional isomer, 3-bromo-2-hydroxy-5-nitrobenzoic acid.

  • Supplier C had the lowest purity by HPLC (95.8%), which aligns with their "95+%" specification.[2] NMR spectroscopy showed more significant impurity signals compared to the other suppliers. LC-MS confirmed the presence of the starting material and the positional isomer, in addition to an unidentified species with a mass-to-charge ratio of 291, which could potentially be a byproduct from the reaction solvent or a degradation product.

The presence of the positional isomer, 3-bromo-2-hydroxy-5-nitrobenzoic acid, is a critical finding, as this impurity would be difficult to distinguish from the desired product by mass spectrometry alone and could interfere with subsequent synthetic steps.

Conclusion and Recommendations

This comparative guide demonstrates the importance of a rigorous, multi-technique approach to verifying the purity of critical chemical reagents. While all three suppliers provided material that met their stated specifications, the level and nature of the impurities varied significantly.

For applications where the highest purity is essential and the presence of isomeric impurities could be detrimental, the material from Supplier A is the recommended choice. For less sensitive applications where a slightly lower purity is acceptable, the material from Supplier B may be a viable option. The material from Supplier C , while meeting its stated purity, contains a higher level of impurities and an unidentified component, suggesting it may be less suitable for demanding applications in drug development and discovery.

It is imperative that researchers not only rely on the supplier's certificate of analysis but also consider performing their own in-house quality control, particularly for critical reagents. The analytical workflows and data presented in this guide provide a robust framework for such an evaluation.

References

  • MDPI. (n.d.). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Retrieved from [Link]

  • YouTube. (2023). How to Predict NMR in ChemDraw. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitrobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2018). Total yields, purity, and precipitated amount of 5-nitrosalicylic acid.... Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • ResearchGate. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Structural Elucidation of 5-Bromo-2-hydroxy-3-nitrobenzoic Acid Reaction Products

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. The synthesis of novel compounds from h...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. The synthesis of novel compounds from highly functionalized starting materials, such as 5-Bromo-2-hydroxy-3-nitrobenzoic acid, presents unique challenges in structural verification. This guide provides an in-depth, comparative analysis of the methodologies and experimental data essential for the confident structural determination of its reaction products, focusing on ester and amide derivatives. We will delve into the causality behind experimental choices and present a framework for a self-validating analytical workflow.

The Challenge: Multifunctionality and Ambiguity

5-Bromo-2-hydroxy-3-nitrobenzoic acid is a versatile scaffold in medicinal chemistry. Its utility stems from the presence of multiple reactive sites: a carboxylic acid amenable to esterification and amidation, a phenolic hydroxyl group, and an aromatic ring activated by electron-withdrawing nitro and bromo substituents, making it susceptible to nucleophilic aromatic substitution. This very multifunctionality, however, can lead to ambiguity in the structure of the resulting products. For instance, in reactions targeting the carboxylic acid, the phenolic hydroxyl group can sometimes compete for reactivity, leading to undesired side products. Therefore, a multi-faceted analytical approach is not just recommended but essential.

Core Reactions and Expected Products

Two of the most common transformations of 5-Bromo-2-hydroxy-3-nitrobenzoic acid are esterification and amidation of the carboxylic acid moiety. This guide will use these two reaction classes as exemplars for discussing structural confirmation.

  • Esterification: The conversion of the carboxylic acid to an ester, for example, methyl 5-bromo-2-hydroxy-3-nitrobenzoate.

  • Amidation: The formation of an amide bond with a primary or secondary amine, yielding an N-substituted 5-bromo-2-hydroxy-3-nitrobenzamide.

The following sections will detail the analytical techniques used to confirm the structures of these products, with a comparative discussion of alternative synthetic strategies.

Structural Confirmation: A Multi-Technique Approach

A robust structural confirmation relies on the convergence of data from several analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., -OH, -NH).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments.

Data Interpretation: A Case Study with a 5-Bromo-2-hydroxy-benzamide Analog

Table 1: Predicted ¹H and ¹³C NMR Data for a Hypothetical N-benzyl-5-bromo-2-hydroxy-3-nitrobenzamide

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm) Rationale for Prediction
Aromatic CH (C4-H)8.2 - 8.4 (d)~130The presence of the ortho-nitro group and para-bromo substituent will deshield this proton, shifting it downfield.
Aromatic CH (C6-H)7.8 - 8.0 (d)~115This proton is ortho to the bromine and meta to the nitro group.
Benzyl CH₂~4.6 (d)~45Typical chemical shift for a benzylic methylene group adjacent to a nitrogen.
Benzyl Aromatic CHs7.2 - 7.4 (m)127 - 129Standard aromatic region for a monosubstituted benzene ring.
Amide NH9.0 - 9.5 (t)-Broad signal, exchangeable with D₂O. The chemical shift is highly dependent on solvent and concentration.
Phenolic OH11.0 - 12.0 (s)-Intramolecular hydrogen bonding with the carbonyl oxygen will shift this proton significantly downfield.
Carbonyl C=O-~165The electron-withdrawing nature of the aromatic ring and the nitro group will influence this shift.
Aromatic C-OH-~155
Aromatic C-NO₂-~140
Aromatic C-Br-~112

This data is predicted based on the analysis of analogous compounds and established principles of NMR spectroscopy.

Comparison with an Alternative: Ester Product

For the corresponding methyl ester, the ¹H NMR spectrum would show a characteristic singlet for the methyl ester protons around 3.9 ppm. The absence of the amide NH and benzyl proton signals would be a key differentiating feature.

Workflow for Structural Confirmation using NMR

G cluster_0 NMR Analysis Sample Prep Sample Preparation (5-10 mg in DMSO-d6) 1H_NMR ¹H NMR Acquisition (400 MHz) Sample Prep->1H_NMR 13C_NMR ¹³C NMR Acquisition (100 MHz) Sample Prep->13C_NMR 2D_NMR 2D NMR (COSY, HSQC) (Optional, for complex structures) 1H_NMR->2D_NMR Data_Analysis Data Analysis: - Chemical Shifts - Integration - Coupling Constants 1H_NMR->Data_Analysis 13C_NMR->2D_NMR 13C_NMR->Data_Analysis 2D_NMR->Data_Analysis Structure_Confirm Structure Confirmation Data_Analysis->Structure_Confirm

Caption: Workflow for NMR-based structural confirmation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence or absence of key functional groups. The vibrational frequencies of bonds within a molecule provide a characteristic "fingerprint."

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation (ATR): A small amount of the solid sample is placed directly on the Attenuated Total Reflectance (ATR) crystal. This method requires minimal sample preparation.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum is recorded, followed by the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Data Interpretation: Differentiating Amide and Ester Products

Table 2: Key IR Absorptions for Amide and Ester Derivatives

Functional Group Amide Derivative (cm⁻¹) Ester Derivative (cm⁻¹) Significance
O-H Stretch (phenolic)3200-3400 (broad)3200-3400 (broad)Presence of the hydroxyl group.
N-H Stretch (amide)~3300 (medium)AbsentConfirms the presence of the amide bond.
C=O Stretch (carbonyl)1640-16801700-1730The position of the carbonyl stretch is a key differentiator between amides and esters.
N-O Stretch (nitro)1520-1560 and 1340-13801520-1560 and 1340-1380Confirms the presence of the nitro group.

The most telling difference in the IR spectra of an amide versus an ester derivative is the position of the carbonyl (C=O) stretch. Amide carbonyls typically appear at a lower wavenumber due to resonance with the nitrogen lone pair, while ester carbonyls are found at higher wavenumbers. The presence of an N-H stretch in the amide is another definitive marker.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of data for confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined.

Data Interpretation

The primary piece of information from the mass spectrum is the molecular ion peak. For example, for methyl 5-bromo-2-hydroxy-3-nitrobenzoate (C₈H₆BrNO₅), the expected monoisotopic mass is approximately 274.94 g/mol . The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).

Fragmentation patterns observed in the mass spectrum can also provide structural information. For instance, the loss of the ester or amide side chain is often a prominent fragmentation pathway.

Comparison with Alternative Synthetic Methodologies

The choice of synthetic method can influence the purity and yield of the desired product. A comparison with alternative approaches highlights the importance of selecting the appropriate reagents for the substrate.

Esterification: Fischer vs. Steglich
  • Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄) and heat. While effective for simple carboxylic acids, the harsh conditions can be detrimental to sensitive substrates like 5-Bromo-2-hydroxy-3-nitrobenzoic acid, potentially leading to side reactions or decomposition.

  • Steglich Esterification: This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under much milder conditions, making it more suitable for highly functionalized and sensitive molecules. This method often provides higher yields and purity for complex substrates.

Amidation: The Role of Coupling Reagents

Directly reacting a carboxylic acid and an amine to form an amide typically requires very high temperatures. Therefore, the use of coupling reagents is standard practice.

  • Carbodiimide-based Coupling: Reagents like DCC and EDC are widely used. They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To improve efficiency and reduce side reactions, additives like 1-hydroxybenzotriazole (HOBt) are often included.

  • Phosphonium- and Uronium-based Coupling Reagents: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are highly efficient coupling agents, particularly for sterically hindered or electron-deficient substrates. They often lead to faster reactions and higher yields compared to carbodiimide-based methods, but they are also more expensive.

Logical Flow of Structural Analysis

G cluster_1 Structural Elucidation Pathway Synthesis Synthesize Product (Ester or Amide) Purification Purify Product (Crystallization or Chromatography) Synthesis->Purification Initial_Analysis Initial Analysis: - TLC - Melting Point Purification->Initial_Analysis Spectroscopic_Analysis Spectroscopic Analysis: - NMR - IR - MS Initial_Analysis->Spectroscopic_Analysis Data_Integration Integrate All Data Spectroscopic_Analysis->Data_Integration Final_Structure Final Structure Confirmation Data_Integration->Final_Structure

Caption: A logical workflow for synthesis and structural confirmation.

Conclusion

The structural confirmation of reaction products derived from 5-Bromo-2-hydroxy-3-nitrobenzoic acid necessitates a comprehensive and systematic analytical approach. The synergistic use of NMR, IR, and mass spectrometry provides a self-validating system for unambiguous structure determination. By understanding the principles behind each technique and the expected spectral features, researchers can confidently characterize their novel compounds. Furthermore, a judicious selection of synthetic methodology, particularly the use of modern coupling reagents for esterification and amidation, can significantly improve reaction outcomes for this class of highly functionalized molecules, ultimately accelerating the pace of drug discovery and development.

References

  • Ienaşcu, I. M. C., Popescu, I. M., Ştefănuţ, M. N., Căta, A., Tănasie, C., & Balcu, I. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Revue Roumaine de Chimie, 60(5-6), 615-618. [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-hydroxy-3-nitrobenzoic acid
Reactant of Route 2
5-Bromo-2-hydroxy-3-nitrobenzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.